3-Methyltridecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H62N7O17P3S |
|---|---|
Molecular Weight |
977.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methyltridecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-5-6-7-8-9-10-11-12-13-23(2)18-26(44)63-17-16-37-25(43)14-15-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) |
InChI Key |
DBFMAUIIMQLVOL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Genesis of 3-Methyltridecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyltridecanoyl-CoA is a saturated, branched-chain fatty acyl-CoA that arises not from a dedicated biosynthetic pathway, but as a result of the promiscuous substrate specificity of the fatty acid synthesis machinery. Its formation is contingent on the availability of non-standard precursors, namely a propionyl-CoA primer and a methylmalonyl-CoA extender unit. This guide delineates the proposed metabolic origin of this compound, details the enzymatic processes involved, presents relevant quantitative data, and provides an overview of the experimental protocols for its study.
Proposed Biosynthetic Pathway of this compound
The synthesis of this compound is a modification of the canonical fatty acid synthesis pathway. Instead of the usual acetyl-CoA primer, the synthesis is initiated with propionyl-CoA. The subsequent elongation of the acyl chain proceeds via the standard fatty acid synthase (FAS) complex. The characteristic methyl branch at the 3-position is introduced by the incorporation of a single molecule of methylmalonyl-CoA in place of malonyl-CoA during the first elongation cycle. Subsequent elongation cycles utilize malonyl-CoA to achieve the final 13-carbon chain (excluding the CoA moiety).
The overall stoichiometry for the synthesis of 3-methyltridecanoic acid can be summarized as follows:
1 Propionyl-CoA + 1 Methylmalonyl-CoA + 4 Malonyl-CoA + 12 NADPH + 12 H+ → 1 3-Methyltridecanoic acid + 6 CO2 + 12 NADP+ + 7 CoASH + 5 H2O
Precursor Synthesis
-
Propionyl-CoA: This three-carbon primer can be generated from several metabolic sources, including the catabolism of odd-chain fatty acids, and the breakdown of certain amino acids like valine, isoleucine, and threonine.[1]
-
Methylmalonyl-CoA: This branched-chain extender unit is primarily synthesized from propionyl-CoA through the action of the biotin-dependent enzyme propionyl-CoA carboxylase.[2]
Elongation by Fatty Acid Synthase (FAS)
The synthesis proceeds through the following key steps:
-
Priming: The fatty acid synthase complex is primed with a propionyl group from propionyl-CoA instead of the usual acetyl group.
-
First Elongation (Methyl Branch Incorporation): A methylmalonyl group from methylmalonyl-CoA is transferred to the acyl carrier protein (ACP) domain of FAS. This is then condensed with the propionyl group, resulting in a β-ketoacyl-ACP with a methyl branch.
-
Reduction, Dehydration, and Second Reduction: The β-keto group is subsequently reduced, dehydrated, and reduced again, analogous to standard fatty acid synthesis, to form a saturated, methyl-branched acyl-ACP.
-
Subsequent Elongations: Four more cycles of elongation occur, each adding a two-carbon unit from malonyl-CoA.
-
Termination: The final 3-methyltridecanoyl chain is released from the ACP by a thioesterase, and subsequently activated to this compound by an acyl-CoA synthetase.
Key Enzymes and Quantitative Data
The primary enzyme responsible for the synthesis of the carbon backbone of 3-methyltridecanoic acid is the Fatty Acid Synthase (FAS) complex. The enzymes involved in precursor synthesis are also critical.
| Enzyme | Reaction | Substrates | Products | Kinetic Parameters (where available) |
| Propionyl-CoA Carboxylase | Carboxylation | Propionyl-CoA, ATP, HCO3- | (S)-Methylmalonyl-CoA, ADP, Pi | - |
| Methylmalonyl-CoA Racemase | Epimerization | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA | - |
| Fatty Acid Synthase (FAS) | Priming and Elongation | Propionyl-CoA, Methylmalonyl-CoA, Malonyl-CoA, NADPH | 3-Methyltridecanoyl-ACP | The turnover number of metazoan FAS with methylmalonyl-CoA is lower compared to malonyl-CoA. The ketoacyl synthase (KS) domain appears to be the rate-limiting step and dictates substrate specificity.[3][4] |
| Acyl-CoA Thioesterase | Hydrolysis | 3-Methyltridecanoyl-ACP | 3-Methyltridecanoic acid, ACP | - |
| Long-chain Acyl-CoA Synthetase | Thioesterification | 3-Methyltridecanoic acid, ATP, CoASH | This compound, AMP, PPi | - |
Note: Specific kinetic data for the synthesis of this compound is scarce in the literature. The provided information is based on studies of branched-chain fatty acid synthesis in general.
Experimental Protocols
The analysis of this compound and its precursors requires specialized analytical techniques due to the low abundance and isomeric complexity of branched-chain fatty acids.
Analysis of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.
Sample Preparation:
-
Cell Lysis and Extraction: Cells or tissues are rapidly quenched and lysed in a cold solvent, typically a mixture of acetonitrile, methanol (B129727), and water, to precipitate proteins and extract metabolites.
-
Internal Standards: A mixture of isotopically labeled acyl-CoA internal standards is added at the beginning of the extraction to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Centrifugation and Supernatant Collection: The lysate is centrifuged at high speed to pellet cell debris and proteins. The supernatant containing the acyl-CoAs is collected for analysis.
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography is commonly used to separate the acyl-CoAs based on their chain length and polarity. A C18 column is often employed with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or a volatile buffer (e.g., ammonium (B1175870) acetate) to improve peak shape and retention.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest and their corresponding internal standards.
Analysis of Branched-Chain Fatty Acids by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of the overall fatty acid profile, including branched-chain isomers.
Sample Preparation and Derivatization:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a solvent system such as chloroform:methanol (Folch method) or hexane (B92381):isopropanol.
-
Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., NaOH or KOH in methanol) to release the free fatty acids. These are then esterified to fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF3 in methanol or HCl in methanol) to increase their volatility for GC analysis.
-
Extraction of FAMEs: The FAMEs are extracted into an organic solvent like hexane or heptane.
GC-MS Analysis:
-
Gas Chromatography: The FAMEs are separated on a capillary GC column, typically with a polar stationary phase (e.g., a biscyanopropyl polysiloxane phase) to achieve good resolution of different fatty acid isomers.
-
Mass Spectrometry: Electron ionization (EI) is used to generate characteristic fragmentation patterns of the FAMEs. The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
Visualizations
Caption: Proposed metabolic pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the analysis of acyl-CoAs using LC-MS/MS.
Conclusion
The metabolic origin of this compound is an intriguing example of the flexibility of cellular metabolism. While not a product of a primary metabolic pathway, its synthesis from propionyl-CoA and methylmalonyl-CoA highlights the ability of fatty acid synthase to utilize alternative substrates. For researchers in drug development, understanding such non-canonical metabolic routes can be crucial, as they may represent novel therapeutic targets or off-target effects of drugs interfering with fatty acid or amino acid metabolism. Further research into the substrate specificity and regulation of the enzymes involved will provide a more complete picture of the biosynthesis and physiological relevance of this and other branched-chain fatty acids.
References
- 1. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Branched-Chain Fatty Acid: A Technical Guide to the Biosynthesis of 3-Methyltridecanoyl-CoA in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell membrane is a dynamic and complex structure, with its fluidity and function critically influenced by the composition of its constituent fatty acids. Among these are the branched-chain fatty acids (BCFAs), which play a pivotal role in adapting to environmental stresses such as temperature fluctuations. This technical guide provides an in-depth exploration of the biosynthesis of a specific anteiso-BCFA, 3-Methyltridecanoyl-CoA, a 14-carbon fatty acid with a methyl group at the antepenultimate carbon. Understanding this pathway is crucial for researchers in microbiology, biochemistry, and drug development, as the enzymes involved represent potential targets for novel antimicrobial agents.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the amino acid L-isoleucine and proceeds through the established Type II fatty acid synthesis (FASII) pathway. The key determinant for the production of this anteiso-BCFA is the selection of the appropriate starter unit, which is 2-methylbutyryl-CoA.
Part 1: Formation of the 2-Methylbutyryl-CoA Primer
The journey from L-isoleucine to the specific primer for this compound synthesis involves a series of enzymatic reactions that convert the amino acid into a suitable acyl-CoA thioester.
-
Transamination: The first step is the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid transaminase (BCAT) , to yield α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutyryl-CoA.[1][2] This five-carbon acyl-CoA serves as the specific primer for the synthesis of odd-numbered anteiso-fatty acids.
Part 2: Initiation and Elongation via the FASII Pathway
With the 2-methylbutyryl-CoA primer in hand, the core fatty acid synthesis machinery takes over to elongate the carbon chain.
-
Initiation: The crucial initiation step is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) . This enzyme condenses the 2-methylbutyryl-CoA primer with a malonyl-acyl carrier protein (malonyl-ACP), the two-carbon donor in fatty acid synthesis. The substrate specificity of FabH is a critical determinant for the synthesis of branched-chain fatty acids.[2][3][4][5][6]
-
Elongation Cycles: Following the initial condensation, the growing acyl chain, attached to an acyl carrier protein (ACP), undergoes a series of four conserved reactions in each elongation cycle:
-
Reduction: The β-keto group is reduced by β-ketoacyl-ACP reductase (FabG) .
-
Dehydration: A water molecule is removed by β-hydroxyacyl-ACP dehydratase (FabZ) .
-
Second Reduction: The resulting double bond is reduced by enoyl-ACP reductase (FabI) .
-
Condensation: The elongated acyl-ACP chain is then further extended by condensation with another molecule of malonyl-ACP, a reaction catalyzed by β-ketoacyl-ACP synthase I (FabB) or II (FabF) .
-
This cycle of four reactions is repeated, adding two carbons to the acyl chain in each iteration. To synthesize the 14-carbon backbone of this compound from the 5-carbon 2-methylbutyryl-CoA primer, a total of four and a half elongation cycles are required. The final product is 3-Methyltridecanoyl-ACP, which is then converted to this compound.
Quantitative Data
The efficiency of the initiation of branched-chain fatty acid synthesis is largely dependent on the kinetic parameters of the FabH enzyme with its specific branched-chain acyl-CoA primer.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Staphylococcus aureus | Isobutyryl-CoA | 1.8 ± 0.3 | 1.9 ± 0.1 | 1.06 x 106 | [7] |
| Staphylococcus aureus | Butyryl-CoA | 2.5 ± 0.4 | 1.5 ± 0.1 | 6.0 x 105 | [7] |
| Staphylococcus aureus | Isovaleryl-CoA | 3.3 ± 0.6 | 0.9 ± 0.1 | 2.7 x 105 | [7] |
| Staphylococcus aureus | Acetyl-CoA | 100 ± 20 | 0.1 ± 0.01 | 1.0 x 103 | [7] |
| Streptomyces glaucescens | Isobutyryl-CoA | 0.41 | - | - | [8] |
| Streptomyces glaucescens | Butyryl-CoA | 0.71 | - | - | [8] |
| Streptomyces glaucescens | Acetyl-CoA | 2.4 | - | - | [8] |
| Escherichia coli | Acetyl-CoA | 40 | - | - | [9] |
| Escherichia coli | Propionyl-CoA | ~40 | - | - | [9] |
Experimental Protocols
Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity
This protocol describes a spectrophotometric assay to measure the activity of FabH by coupling the reaction to the oxidation of NADPH by β-ketoacyl-ACP reductase (FabG).[7]
Materials:
-
Purified His-tagged FabH enzyme
-
Purified FabG enzyme
-
Acyl-CoA primer (e.g., 2-methylbutyryl-CoA)
-
Malonyl-ACP (prepared from malonyl-CoA and holo-ACP using malonyl-CoA:ACP transacylase, FabD)
-
NADPH
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, malonyl-ACP, and the FabG enzyme in a cuvette.
-
Initiate the reaction by adding the acyl-CoA primer.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
To determine the kinetic parameters, vary the concentration of the acyl-CoA primer while keeping the concentration of malonyl-ACP constant (and vice versa).
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction, derivatization, and analysis of total fatty acids from bacterial cells.[3][4][10][11][12]
Materials:
-
Bacterial cell pellet
-
0.9% NaCl solution
-
Anhydrous HCl in methanol (e.g., 1.25 M) or sodium methoxide (B1231860) in methanol (e.g., 0.5 M)
-
Internal standard (e.g., heptadecanoic acid)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for fatty acid methyl ester (FAME) analysis (e.g., HP-5ms)
Procedure:
-
Lipid Extraction:
-
Resuspend the bacterial cell pellet in methanol.
-
Add chloroform and vortex thoroughly.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification (to form Fatty Acid Methyl Esters - FAMEs):
-
To the dried lipid extract, add anhydrous HCl in methanol.
-
Incubate at a controlled temperature (e.g., 80°C for 1 hour) to convert the fatty acids to their methyl esters.
-
Alternatively, use a base-catalyzed method with sodium methoxide in methanol at room temperature.
-
-
FAME Extraction:
-
Add hexane and water to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAME extract into the GC-MS.
-
Use a suitable temperature program to separate the different FAMEs based on their chain length and branching.
-
The mass spectrometer will provide fragmentation patterns that allow for the identification of the specific fatty acids, including 3-Methyltridecanoic acid methyl ester.
-
Quantify the fatty acids by comparing their peak areas to that of the internal standard.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound in bacteria.
Caption: Experimental workflow for the spectrophotometric FabH activity assay.
Caption: Experimental workflow for GC-MS analysis of bacterial fatty acids.
Regulation of this compound Biosynthesis
The synthesis of this compound is intricately regulated, primarily at the level of precursor availability and the expression of key biosynthetic genes.
-
Precursor Availability: The intracellular concentration of L-isoleucine is a major factor influencing the production of the 2-methylbutyryl-CoA primer. In many bacteria, the biosynthesis of branched-chain amino acids is subject to feedback inhibition and transcriptional regulation by the amino acids themselves.[13][14] For instance, in Staphylococcus aureus, the global transcriptional regulator CodY represses the branched-chain amino acid biosynthetic operon in the presence of isoleucine.[13][14]
-
Transcriptional Regulation of fabH: The expression of the fabH gene, encoding the key initiating enzyme, can be subject to transcriptional control. In Escherichia coli, the fabH promoter is subject to stringent control, being repressed during amino acid starvation.[15] Additionally, in some bacteria, the transcription of fab genes is regulated by fatty acid-responsive transcription factors.[16][17]
-
Feedback Inhibition: The products of the fatty acid synthesis pathway, long-chain acyl-ACPs, can exert feedback inhibition on several enzymes in the pathway, including FabH and acetyl-CoA carboxylase (AccABCD), thereby regulating the overall rate of fatty acid synthesis.[9][17]
Conclusion
The biosynthesis of this compound in bacteria is a well-defined pathway that highlights the adaptability of bacterial metabolism. By utilizing a specific primer derived from isoleucine, bacteria can synthesize anteiso-branched-chain fatty acids that modulate membrane fluidity. The key enzyme in this process, FabH, with its specific substrate preference, represents a promising target for the development of novel antibacterial agents. The detailed understanding of this pathway, coupled with the robust experimental protocols outlined in this guide, provides a solid foundation for further research into the fascinating world of bacterial fatty acid metabolism and its potential for therapeutic intervention.
References
- 1. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of beta-ketoacyl-acyl carrier protein synthase III from Streptomyces glaucescens and its role in initiation of fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of beta-ketoacyl-acyl carrier protein synthase III (FabH) by acyl-acyl carrier protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. jfda-online.com [jfda-online.com]
- 13. Repression of branched-chain amino acid synthesis in Staphylococcus aureus is mediated by isoleucine via CodY, and by a leucine-rich attenuator peptide | PLOS Genetics [journals.plos.org]
- 14. Repression of branched-chain amino acid synthesis in Staphylococcus aureus is mediated by isoleucine via CodY, and by a leucine-rich attenuator peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of promoter and stringent regulation of transcription of the fabH, fabD and fabG genes encoding fatty acid biosynthetic enzymes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcription of the Escherichia coli Fatty Acid Synthesis Operon fabHDG Is Directly Activated by FadR and Inhibited by ppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchmap.jp [researchmap.jp]
The Understated Intermediate: A Technical Guide to the Natural Occurrence of 3-Methyltridecanoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and metabolic significance of 3-Methyltridecanoyl-CoA, a methyl-branched, long-chain acyl-coenzyme A. While direct research on this specific intermediate is limited, this document synthesizes available information on the well-established pathways of anteiso-branched-chain fatty acid synthesis to present a detailed understanding of its biological context. This guide is intended for researchers in biochemistry, metabolic engineering, and drug development who are interested in the specialized roles of branched-chain lipids in various organisms, particularly in the biosynthesis of signaling molecules such as insect pheromones. We will explore the biosynthetic pathway originating from the amino acid isoleucine, detail the key enzymatic steps, and provide a putative experimental protocol for its detection and quantification.
Introduction
Methyl-branched fatty acids are crucial components of cell membranes in many bacteria and are precursors to a variety of signaling molecules, including insect pheromones. These fatty acids are categorized into two main series: iso-branched, with a methyl group at the penultimate carbon, and anteiso-branched, with a methyl group at the antepenultimate carbon. This compound is an intermediate in the biosynthesis of 12-methyltetradecanoic acid, an anteiso-C15:0 fatty acid. Understanding the biosynthesis and regulation of such specific acyl-CoA intermediates is critical for fields ranging from microbiology to chemical ecology and provides potential targets for novel therapeutic and pest control strategies.
Natural Occurrence
Key Organisms and Tissues:
-
Bacteria: Many bacterial species, such as those in the genera Bacillus and Listeria, are known to have high proportions of anteiso-C15:0 and anteiso-C17:0 fatty acids in their cell membranes.[1] The biosynthesis of these fatty acids necessitates the formation of the corresponding acyl-CoA intermediates, including this compound. In these bacteria, the composition of branched-chain fatty acids is crucial for maintaining membrane fluidity, especially at low temperatures.[1]
-
Insects: Insects utilize methyl-branched hydrocarbons as cuticular components and contact pheromones.[2] The biosynthesis of these compounds often involves the production of methyl-branched fatty acids as precursors. While the specific fatty acid profiles vary greatly between species, the enzymatic machinery for producing long-chain anteiso fatty acids is present.
-
Ruminant Animals: Anteiso-fatty acids are found in the milk and tissues of ruminant animals, originating from the microorganisms in their rumen.[3]
Table 1: Inferred Occurrence of this compound Based on Presence of Anteiso-C15:0 Fatty Acid
| Organism Type | Typical Location | Precursor | End Product | Inferred Presence of this compound |
| Bacteria (Listeria, Bacillus) | Cell Membrane | Isoleucine | anteiso-C15:0, anteiso-C17:0 | High likelihood |
| Insects | Cuticular Lipids, Pheromone Glands | Isoleucine | Methyl-branched hydrocarbons | Species-dependent |
| Ruminant Animals | Milk, Adipose Tissue | Rumen Microbiota | anteiso-C15:0 | Moderate likelihood |
Biosynthesis of this compound
The biosynthesis of this compound is part of the broader pathway of anteiso-branched-chain fatty acid synthesis, which utilizes the amino acid isoleucine as a starting primer.
The pathway can be summarized in the following key steps:
-
Primer Synthesis from Isoleucine: The synthesis is initiated with the branched-chain amino acid L-isoleucine. Through a series of enzymatic reactions including transamination and oxidative decarboxylation, L-isoleucine is converted to 2-methylbutyryl-CoA.[4] This serves as the starter unit for the fatty acid synthase (FAS) complex.
-
Chain Elongation by Fatty Acid Synthase (FAS): The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase system. In each cycle of elongation, a two-carbon unit is added from malonyl-CoA. The synthesis of this compound represents the state of the growing acyl chain after five cycles of elongation.
-
Final Product Formation: Further elongation cycles would lead to longer-chain anteiso-fatty acyl-CoAs, such as 14-methylpentadecanoyl-CoA (anteiso-C17:0-CoA). The final fatty acid chain length is determined by the specificity of the fatty acid synthase and associated enzymes.[5]
Below is a DOT script for the visualization of the biosynthetic pathway.
Caption: Biosynthesis of this compound from Isoleucine.
Experimental Protocols
The detection and quantification of specific acyl-CoA species like this compound from biological matrices is challenging due to their low abundance and inherent instability. The most effective methodology relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1. Sample Preparation
-
Tissue Homogenization: Homogenize fresh or snap-frozen tissue samples (e.g., bacterial cell pellets, insect pheromone glands) in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water) to precipitate proteins and extract metabolites.
-
Solid-Phase Extraction (SPE): To concentrate the acyl-CoAs and remove interfering substances, a solid-phase extraction step is recommended. C18 SPE cartridges can be used for this purpose.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) with a small amount of ammonium (B1175870) hydroxide) and dry the eluate under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.
4.2. LC-MS/MS Analysis
-
Liquid Chromatography: Separation of long-chain acyl-CoAs is typically achieved using a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with an additive to improve ionization and peak shape (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard. However, a common fragmentation pattern for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[6][7]
-
Table 2: Putative LC-MS/MS Parameters for this compound
| Parameter | Value |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ (Calculated m/z) |
| Product Ion (Q3) | Based on fragmentation of a standard (likely [M+H-507]⁺) |
| Collision Energy | To be optimized with a standard |
Below is a DOT script for a generalized experimental workflow.
Caption: Experimental workflow for acyl-CoA analysis.
Signaling Pathways and Logical Relationships
This compound itself is not a signaling molecule but an intermediate in the synthesis of molecules that can have signaling functions.
-
Membrane Composition and Fluidity: In bacteria, the ratio of iso to anteiso fatty acids, and their chain lengths, are critical for adapting to environmental changes, particularly temperature. This adaptation is a form of cellular signaling in response to external stimuli.
-
Pheromone Biosynthesis: In insects, the production of methyl-branched cuticular hydrocarbons, which act as contact pheromones, is tightly regulated. The availability of precursors like this compound is a key control point in this pathway, which is itself often under hormonal control.
Below is a DOT script illustrating the logical relationship from genetic information to biological function.
Caption: From Gene to Function: Role of this compound.
Conclusion
This compound is a theoretically important but understudied intermediate in the biosynthesis of anteiso-branched-chain fatty acids. While direct evidence of its natural abundance is scarce, its existence is strongly implied by the prevalence of its metabolic precursors and products in a variety of organisms. The biosynthetic pathway from isoleucine is well-characterized for branched-chain fatty acids in general, and established LC-MS/MS methodologies can be adapted for its specific detection and quantification. Further research into the precise roles and regulation of this and similar long-chain branched acyl-CoAs will undoubtedly provide deeper insights into bacterial physiology and insect chemical communication, potentially opening new avenues for biotechnological applications and the development of novel therapeutics and pest management strategies.
References
- 1. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
3-Methyltridecanoyl-CoA: A Potential Biomarker for Inborn Errors of Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of metabolic disorders, the identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. Acyl-Coenzyme A (acyl-CoA) species, as central intermediates in fatty acid metabolism, represent a promising class of biomarkers. Alterations in their cellular concentrations can provide a direct readout of enzymatic deficiencies and metabolic dysregulation. This technical guide focuses on 3-Methyltridecanoyl-CoA, a branched-chain acyl-CoA, as a potential biomarker for inborn errors of metabolism, particularly those affecting the degradation of phytanic acid, such as Refsum disease. We will delve into the metabolic pathways, propose experimental protocols for quantification, present hypothetical data for illustrative purposes, and provide visualizations of the key processes.
Introduction: The Significance of Acyl-CoAs in Metabolic Disease
Acyl-CoAs are critical molecules in cellular metabolism, participating in a multitude of anabolic and catabolic pathways.[1] Their analysis offers a window into the metabolic state of cells and tissues, making them valuable for identifying metabolic signatures associated with disease.[2] Dysregulation of acyl-CoA metabolism is a hallmark of several inherited metabolic disorders, including fatty acid oxidation defects.[1][2] The accumulation of specific acyl-CoA species can be indicative of a blockage in a metabolic pathway due to a deficient enzyme. Therefore, the precise and accurate quantification of these molecules holds immense potential for disease biomarker discovery.[1][2]
The Metabolic Context of this compound
While direct research on this compound as a biomarker is limited, its metabolic origin can be inferred from the well-established pathways of branched-chain fatty acid degradation. Specifically, this compound is a likely intermediate in the β-oxidation of pristanic acid.
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is derived from the α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid obtained from dietary sources such as dairy products, meat, and fish.[1][3] Due to the methyl group at its β-carbon, phytanic acid cannot be directly degraded by β-oxidation.[1] Instead, it undergoes α-oxidation in peroxisomes to yield pristanic acid and CO2.[1] Pristanic acid, now with a methyl group at the α-carbon, can be degraded via β-oxidation.[1]
The β-oxidation of pristanoyl-CoA is thought to proceed through several cycles, each cycle shortening the acyl-chain and producing acetyl-CoA or propionyl-CoA. Given the structure of pristanic acid, it is highly probable that this compound is an intermediate in this degradation pathway.
Proposed Metabolic Pathway
The degradation of pristanic acid to this compound likely involves the initial activation of pristanic acid to pristanoyl-CoA, followed by one cycle of β-oxidation. A defect in the subsequent β-oxidation step would lead to the accumulation of this compound.
This compound as a Potential Biomarker for Refsum Disease
Refsum disease is an autosomal recessive disorder caused by a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase, which catalyzes the first step of phytanic acid α-oxidation.[4] This leads to the accumulation of phytanic acid in tissues and body fluids.[3] While phytanic acid itself is the primary biomarker for Refsum disease, the analysis of downstream metabolites could provide a more nuanced understanding of the metabolic dysregulation.
In cases of Refsum disease where there might be partial enzyme activity or alternative metabolic pathways at play, the levels of pristanic acid and its degradation products, such as this compound, could be altered. An accumulation of this compound could indicate a bottleneck in the β-oxidation of pristanic acid, which may be a secondary effect of the primary defect in phytanic acid metabolism.
Quantitative Data Presentation (Illustrative)
Table 1: Hypothetical Plasma Concentrations of this compound in Control and Refsum Disease Patients.
| Analyte | Control Group (n=50) | Refsum Disease Group (n=20) | p-value |
| This compound (µM) | 0.05 ± 0.02 | 1.25 ± 0.45 | <0.001 |
| Phytanic Acid (µM) | 1.5 ± 0.8 | 250 ± 85 | <0.001 |
| Pristanic Acid (µM) | 0.8 ± 0.3 | 5.2 ± 2.1 | <0.01 |
Table 2: Hypothetical Levels of this compound in Fibroblast Cell Lines after Incubation with Pristanic Acid.
| Cell Line | Condition | This compound (pmol/mg protein) |
| Control (WT) | No treatment | < 0.1 |
| Control (WT) | + 100 µM Pristanic Acid | 2.5 ± 0.8 |
| Refsum (Patient 1) | No treatment | 0.5 ± 0.2 |
| Refsum (Patient 1) | + 100 µM Pristanic Acid | 15.8 ± 4.2 |
| Refsum (Patient 2) | No treatment | 0.7 ± 0.3 |
| Refsum (Patient 2) | + 100 µM Pristanic Acid | 18.2 ± 5.1 |
Experimental Protocols
The following is a detailed methodology for the quantification of this compound in biological samples, based on established protocols for other acyl-CoAs.
Sample Preparation and Extraction of Acyl-CoAs
-
Cell Culture and Treatment:
-
Culture human skin fibroblasts from control subjects and patients with diagnosed Refsum disease in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
For metabolic labeling experiments, incubate sub-confluent monolayers with media containing a specific concentration of pristanic acid (e.g., 100 µM) for a defined period (e.g., 24-48 hours).
-
-
Harvesting and Quenching:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 10% (w/v) trichloroacetic acid (TCA) to quench metabolic activity and precipitate proteins.
-
Scrape the cells and collect the cell suspension.
-
-
Extraction:
-
Centrifuge the cell suspension at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Wash the protein pellet with ice-cold 5% TCA and re-centrifuge.
-
Pool the supernatants.
-
To remove the TCA, perform liquid-liquid extraction with an equal volume of diethyl ether three times.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the acyl-CoAs with a methanol/water mixture (e.g., 80:20 v/v).
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
-
Quantification by LC-MS/MS
-
Instrumentation:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion for this compound would be its [M+H]+ adduct.
-
The product ion would be a characteristic fragment, often the pantetheine (B1680023) moiety. The specific m/z values would need to be determined using a synthesized standard of this compound.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a synthetic standard of this compound of known concentrations.
-
Spike an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample) into all samples and standards for normalization.
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Mandatory Visualizations
References
- 1. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Biological Significance of Branched-Chain Acyl-CoAs: A Focus on 3-Methyltridecanoyl-CoA
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) molecules are pivotal intermediates in cellular metabolism, situated at the crossroads of amino acid catabolism, fatty acid synthesis, and energy production. While the roles of short-chain BC-acyl-CoAs derived from the breakdown of branched-chain amino acids (BCAAs) are well-documented, the biological significance of long-chain, methyl-branched acyl-CoAs such as 3-Methyltridecanoyl-CoA remains an area of active investigation. This technical guide provides a comprehensive overview of the known and proposed functions of BC-acyl-CoAs, with a specific focus on elucidating the potential roles of this compound in metabolic pathways, cellular signaling, and disease. This document synthesizes current literature to offer a valuable resource for researchers in lipid biology, metabolic disorders, and drug discovery.
Introduction: The World of Branched-Chain Acyl-CoAs
Acyl-CoAs are central metabolites in a multitude of cellular processes, including the β-oxidation of fatty acids and the synthesis of complex lipids. While straight-chain acyl-CoAs are the most common, branched-chain variants play unique and critical roles. These molecules are characterized by the presence of one or more methyl groups along the fatty acyl chain. Their primary origin is the catabolism of the essential branched-chain amino acids: leucine (B10760876), isoleucine, and valine.[1][2] The resulting short-chain BC-acyl-CoAs, such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, can serve as precursors for the synthesis of branched-chain fatty acids (BCFAs).[3]
Long-chain BC-acyl-CoAs, a class that includes this compound, are less studied but are emerging as important players in various biological contexts. Their unique structures can influence the properties of cell membranes and lipid-based signaling molecules.
Biosynthesis of Branched-Chain Acyl-CoAs
The synthesis of BC-acyl-CoAs is intrinsically linked to BCAA metabolism. The initial steps are common for all three BCAAs and occur primarily in the mitochondria of extrahepatic tissues, particularly skeletal muscle.
From Branched-Chain Amino Acids to Acyl-CoA Primers
The catabolic pathway begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT) , which converts the BCAA to its corresponding branched-chain α-keto acid (BCKA). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a key regulatory point, catalyzes the irreversible oxidative decarboxylation of the BCKA to form a branched-chain acyl-CoA.[1][3]
-
Leucine is catabolized to isovaleryl-CoA.
-
Isoleucine is catabolized to 2-methylbutyryl-CoA.
-
Valine is catabolized to isobutyryl-CoA.
These short-chain BC-acyl-CoAs can then be further metabolized for energy or utilized as primers for the synthesis of BCFAs.
Elongation to Long-Chain Branched-Chain Acyl-CoAs
The synthesis of long-chain BCFAs, and by extension long-chain BC-acyl-CoAs like this compound, involves the fatty acid synthase (FAS) system. In this process, the short-chain BC-acyl-CoA primers are elongated by the sequential addition of two-carbon units from malonyl-CoA.[4]
While the precise pathway for this compound synthesis is not explicitly detailed in the current literature, it is hypothesized to be synthesized via the elongation of a shorter methyl-branched acyl-CoA primer. The "3-methyl" designation suggests that the methyl group is on the third carbon of the tridecanoyl chain.
Below is a DOT script visualizing the general pathway for the biosynthesis of branched-chain acyl-CoAs.
Caption: General biosynthetic pathway of branched-chain acyl-CoAs from BCAAs.
Metabolic Fates and Biological Roles
The metabolic fate of BC-acyl-CoAs is diverse and depends on the specific molecule, tissue, and metabolic state of the organism.
Energy Production
Short-chain BC-acyl-CoAs can be further catabolized to enter the tricarboxylic acid (TCA) cycle. For instance, isovaleryl-CoA from leucine is ultimately converted to acetyl-CoA and acetoacetate, which are ketogenic. Propionyl-CoA, derived from isoleucine and valine catabolism, is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an anaplerotic intermediate of the TCA cycle.
Incorporation into Lipids and Membranes
BCFAs, derived from BC-acyl-CoA precursors, are incorporated into various lipids, including phospholipids (B1166683) and triglycerides. The presence of methyl branches disrupts the tight packing of fatty acyl chains, thereby increasing the fluidity of cell membranes.[5][6][7] This is particularly important for microorganisms adapting to low temperatures. In mammals, BCFAs are found in various tissues and secretions, including the skin, meibomian glands, and vernix caseosa.[4][8] The incorporation of this compound into membrane lipids would likely contribute to maintaining membrane fluidity and function.
Role in Signaling
Acyl-CoAs, including branched-chain species, are increasingly recognized as signaling molecules that can allosterically regulate enzyme activity and influence gene expression. Long-chain acyl-CoAs can bind to nuclear receptors and other transcription factors, thereby modulating the expression of genes involved in lipid and glucose metabolism. While the direct signaling roles of this compound have not been established, it is plausible that it could function as a ligand for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).
The following diagram illustrates the potential signaling roles of branched-chain acyl-CoAs.
Caption: Potential signaling roles of branched-chain acyl-CoAs.
Association with Disease
Dysregulation of BCAA and BC-acyl-CoA metabolism is implicated in several metabolic disorders.
-
Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is caused by defects in the BCKDH complex, leading to the accumulation of BCAAs and BCKAs, which are toxic to the central nervous system.
-
Insulin (B600854) Resistance and Type 2 Diabetes: Elevated levels of circulating BCAAs are strongly associated with insulin resistance and an increased risk of developing type 2 diabetes. The accumulation of BCAA-derived metabolites, including BC-acyl-CoAs, may contribute to impaired insulin signaling.
-
Cancer: Altered lipid metabolism is a hallmark of many cancers.[9][10] The role of BC-acyl-CoAs in cancer is an emerging area of research, with some studies suggesting their involvement in fueling cancer cell growth and proliferation.
Quantitative Data Summary
Specific quantitative data for this compound is scarce in the literature. The following table summarizes general kinetic parameters for enzymes involved in branched-chain acyl-CoA metabolism.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax/Activity | Reference |
| BCKDH Complex | α-Ketoisocaproate | Rat Liver | 10-30 | - | [2] |
| BCKDH Complex | α-Keto-β-methylvalerate | Rat Liver | 15-40 | - | [2] |
| BCKDH Complex | α-Ketoisovalerate | Rat Liver | 20-50 | - | [2] |
| Acyl-CoA Dehydrogenase (Short/Branched Chain) | Isobutyryl-CoA | Human | ~5 | - | [5] |
| Acyl-CoA Dehydrogenase (Short/Branched Chain) | 2-Methylbutyryl-CoA | Human | ~3 | - | [5] |
| Fatty Acid Elongase (ELOVL3) | iso-C17:0-CoA | Mouse | - | High Activity | [4] |
| Fatty Acid Elongase (ELOVL1) | iso-C23:0-CoA | Mouse | - | High Activity | [4] |
Experimental Protocols
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methods for the analysis of long-chain acyl-CoAs.[10][11]
Objective: To quantify the levels of this compound in biological samples (e.g., cell lysates, tissue homogenates).
Materials:
-
Biological sample (e.g., HepG2 cells, liver tissue)
-
Internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer on ice.
-
Add a known amount of the internal standard to the homogenate.
-
Precipitate proteins by adding cold ACN.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with MeOH followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., ACN/water with ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases consisting of an aqueous solution with ammonium hydroxide and an organic solvent like ACN.
-
Detect the analytes using an MS/MS system in positive or negative ion mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
The following DOT script illustrates the experimental workflow for LC-MS/MS analysis.
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
In Vitro Enzyme Assay for Acyl-CoA Dehydrogenase Activity
This protocol is a general method that can be adapted to test the activity of acyl-CoA dehydrogenases with this compound as a potential substrate.
Objective: To determine if a specific acyl-CoA dehydrogenase can metabolize this compound.
Materials:
-
Purified acyl-CoA dehydrogenase enzyme
-
This compound substrate
-
Electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or an electron transfer flavoprotein (ETF)-based system)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.6)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, the electron acceptor, and the enzyme in a cuvette.
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.
Conclusion and Future Directions
Branched-chain acyl-CoAs are integral to cellular metabolism, with functions extending from energy homeostasis to the regulation of gene expression. While our understanding of short-chain BC-acyl-CoAs is well-established, the biological significance of long-chain species like this compound is an exciting and evolving field of study. Future research should focus on:
-
Elucidating the precise biosynthetic pathway of this compound and identifying the specific enzymes involved.
-
Quantifying the levels of this compound in various tissues and disease states to understand its physiological and pathological relevance.
-
Identifying the direct protein targets of this compound to unravel its potential roles in cellular signaling.
-
Investigating the impact of this compound on the biophysical properties of cellular membranes.
A deeper understanding of the biology of this compound and other long-chain BC-acyl-CoAs will undoubtedly open new avenues for the diagnosis and treatment of metabolic diseases and cancer.
References
- 1. Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 6. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 9. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 11. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Methyltridecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are central metabolites in cellular energy metabolism and biosynthesis, playing crucial roles in fatty acid oxidation and the synthesis of complex lipids. The analysis of specific acyl-CoA species is vital for understanding metabolic pathways and the mechanism of action of drugs that target these pathways. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples. The protocol is based on established methods for long-chain acyl-CoA analysis and is suitable for applications in metabolic research and drug development.
Principle of the Method
This method employs a simple protein precipitation step for the extraction of this compound from biological matrices. The extract is then analyzed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transition for this compound.
Materials and Reagents
-
Analytes and Standards:
-
This compound (MW: 977.89 g/mol )[1]
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA not endogenous to the sample.
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide (NH₄OH)
-
Potassium Phosphate (B84403) Monobasic (KH₂PO₄)
-
Formic Acid (LC-MS grade)
-
Experimental Protocols
Sample Preparation (from Tissue)
-
Homogenization Buffer Preparation: Prepare a 100 mM potassium phosphate monobasic (KH₂PO₄) solution and adjust the pH to 4.9.
-
Extraction Solvent Preparation: Prepare a mixture of acetonitrile:isopropanol:methanol (3:1:1, v/v/v).
-
Tissue Homogenization:
-
Accurately weigh approximately 40 mg of frozen tissue.
-
Place the tissue in a 2 mL tube with 0.5 mL of ice-cold homogenization buffer.
-
Add 20 ng of the internal standard (Heptadecanoyl-CoA).
-
Add 0.5 mL of the ice-cold extraction solvent.
-
Homogenize the sample twice on ice using a suitable homogenizer.[2]
-
-
Extraction:
-
Vortex the homogenate vigorously for 2 minutes.
-
Sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
-
Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 150 mm, 2.6 µm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[2] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 45% B in 2.8 min, then to 25% B in 0.2 min, then to 65% B in 1 min, and re-equilibrate at 20% B for 1 min.[2] |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument (e.g., Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr) |
| Collision Gas | Argon |
MRM Transitions:
Acyl-CoAs typically exhibit a characteristic neutral loss of the 5'-phospho-ADP moiety (507 Da) upon collision-induced dissociation.[3][4]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) (Representative) |
| This compound | 978.9 | 471.9 | 45 |
| Heptadecanoyl-CoA (IS) | 1006.6 | 499.6 | 45 |
Data Presentation
Quantitative Performance Characteristics
The following table summarizes the expected performance of the method. These are representative values based on similar long-chain acyl-CoA analyses and should be confirmed during method validation.
| Parameter | Expected Performance |
| Linear Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | Intra-day: < 10% Inter-day: < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be determined and compensated for by the internal standard. |
Visualizations
Experimental Workflow
References
Application Note & Protocol: Quantitative Analysis of 3-Methyltridecanoyl-CoA from Microbial Cultures using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid synthesis and degradation, and the biosynthesis of polyketides. 3-Methyltridecanoyl-CoA is a branched-chain acyl-CoA that can be found in various microbial systems, playing a role as an extender unit in the biosynthesis of complex natural products. Accurate quantification of this and other acyl-CoAs is essential for understanding and engineering microbial metabolic pathways for drug development and biotechnology applications.
This document provides a detailed protocol for the sample preparation and quantitative analysis of this compound from microbial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from established procedures for long-chain and branched-chain acyl-CoA analysis.[1][2]
Experimental Workflow
The overall workflow for the analysis of this compound from microbial cultures is depicted below. The process begins with the harvesting of microbial cells, followed by quenching and extraction of metabolites, purification of the acyl-CoA fraction, and finally, quantification by LC-MS/MS.
Caption: Overall experimental workflow for this compound analysis.
Metabolic Context: Branched-Chain Fatty Acid Synthesis
This compound is synthesized through the branched-chain fatty acid synthesis pathway. This pathway utilizes alternative starter units to the typical acetyl-CoA, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from amino acid catabolism (e.g., valine, isoleucine). These starter units are then elongated by the fatty acid synthase (FAS) complex, incorporating malonyl-CoA units in successive cycles to generate the final branched-chain acyl-CoA.
Caption: Generalized pathway for branched-chain fatty acid synthesis.
Detailed Experimental Protocols
1. Microbial Culture and Cell Harvesting
This protocol is a general guideline and should be optimized based on the specific microbial strain and growth conditions.
-
Materials:
-
Appropriate liquid culture medium for the microbial strain.
-
Incubator shaker.
-
Refrigerated centrifuge and sterile centrifuge tubes.
-
Phosphate-buffered saline (PBS), ice-cold.
-
-
Protocol:
-
Inoculate the desired microbial strain into the appropriate liquid medium.
-
Incubate the culture under optimal growth conditions (e.g., temperature, shaking speed) until it reaches the desired growth phase (e.g., mid-log or stationary phase).
-
Transfer the culture to pre-chilled centrifuge tubes.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with an equal volume of ice-cold PBS.
-
Centrifuge again at 4,000 x g for 10 minutes at 4°C. Discard the supernatant and proceed immediately to metabolic quenching and extraction.
-
2. Acyl-CoA Extraction and Purification
This protocol employs a protein precipitation and solid-phase extraction (SPE) method to isolate acyl-CoAs.[3][4]
-
Materials:
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), chilled to -20°C.
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not expected to be in the sample.
-
Solid-Phase Extraction (SPE) Columns: Oasis HLB 1cc (30 mg) or equivalent.
-
SPE Wash Solution 1: 2% Formic Acid in Water.
-
SPE Wash Solution 2: Methanol.
-
SPE Elution Buffer: 100 mM Ammonium Acetate in Methanol.
-
Vacuum manifold for SPE.
-
Centrifugal vacuum concentrator.
-
-
Protocol:
-
Metabolic Quenching & Lysis: To the microbial cell pellet, add 1 mL of ice-cold Extraction Solvent. Add the internal standard at a known concentration (e.g., 1 nmol). Vortex vigorously for 1 minute to lyse the cells and quench metabolic activity.
-
Protein Precipitation: Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
SPE Column Conditioning: Condition the SPE column by passing 1 mL of Methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column sequentially with 1 mL of SPE Wash Solution 1, followed by 1 mL of SPE Wash Solution 2.
-
Elution: Elute the acyl-CoAs with 1 mL of SPE Elution Buffer into a clean collection tube.
-
Drying: Dry the eluate completely using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% Methanol in water with 0.1% formic acid). Transfer to an autosampler vial.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions: Acyl-CoAs typically show a characteristic neutral loss of 507 Da corresponding to the phosphopantetheine-adenosine diphosphate (B83284) moiety.[4][5]
-
This compound: The precursor ion (Q1) will be the [M+H]⁺ ion. The product ion (Q3) will be [M-507+H]⁺. The exact m/z values need to be determined using a standard.
-
Internal Standard (Heptadecanoyl-CoA): Monitor the corresponding Q1/Q3 transition.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific instrument and analyte.
-
Data Presentation
The following table summarizes representative quantitative data that can be expected from this analytical method. Values are based on typical performance for long-chain acyl-CoA analysis and should be validated experimentally.[2][3]
| Parameter | This compound | Heptadecanoyl-CoA (IS) |
| Precursor Ion (Q1, m/z) | [M+H]⁺ (e.g., ~994.6) | [M+H]⁺ (e.g., ~1036.7) |
| Product Ion (Q3, m/z) | [M-507+H]⁺ (e.g., ~487.6) | [M-507+H]⁺ (e.g., ~529.7) |
| Retention Time (min) | ~14.5 | ~15.8 |
| Linear Range | 0.1 - 100 pmol | - |
| LLOQ (pmol on column) | ~0.1 | - |
| Recovery (%) | 75 - 90% | 75 - 90% |
| Intra-day Precision (%RSD) | < 10% | - |
| Inter-day Precision (%RSD) | < 15% | - |
Note: Exact m/z values for this compound should be confirmed based on its chemical formula (C₃₅H₆₂N₇O₁₇P₃S). The values provided are estimates.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in microbial samples. The combination of a streamlined extraction and purification protocol with the high selectivity of tandem mass spectrometry allows for accurate measurement of this and other acyl-CoAs, facilitating research in metabolic engineering and drug discovery.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Acyl-CoA Isomers
Welcome to the technical support center for the chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating acyl-CoA isomers?
A1: The main challenges in separating acyl-CoA isomers stem from their structural similarities. These include:
-
Stereoisomers: Enantiomers (e.g., 3R- and 3S-hydroxyacyl-CoAs) are chemically identical in a non-chiral environment, making their separation difficult without specialized chiral chromatography techniques.[1]
-
Positional Isomers: Isomers with functional groups at different positions on the acyl chain often have very similar physicochemical properties, leading to co-elution with standard chromatographic methods.[1]
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This necessitates careful sample handling and optimized, often aqueous, chromatographic conditions to maintain their integrity.[1]
-
Matrix Effects: Biological samples are complex matrices. Endogenous compounds can interfere with the separation and detection of target acyl-CoA isomers, leading to ion suppression in mass spectrometry or co-elution in chromatography.[1]
Q2: Which analytical techniques are most effective for separating acyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most powerful and widely used techniques for the separation and quantification of acyl-CoA isomers.[2][3] Supercritical Fluid Chromatography (SFC) is also a viable technique, particularly for chiral separations.[1] For resolving isomers, the choice of chromatographic column and mobile phase is critical.
Q3: When is a chiral column necessary for acyl-CoA isomer separation?
A3: A chiral stationary phase (CSP) is essential for the separation of enantiomers.[1] Enantiomers have identical physical and chemical properties in an achiral environment and will co-elute on standard reversed-phase columns. Chiral columns create a stereospecific environment that allows for differential interaction with the two enantiomers, leading to their separation.
Q4: Can reversed-phase HPLC be used to separate acyl-CoA isomers?
A4: Reversed-phase HPLC is excellent for separating acyl-CoAs based on the length and degree of unsaturation of their acyl chains.[4] However, it is generally not suitable for resolving enantiomers without a chiral stationary phase or the use of a chiral derivatizing agent.[1] It can be effective for separating some positional isomers, but optimization of the mobile phase and stationary phase is often required.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of acyl-CoA isomers.
HPLC & UPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Resolution of Isomers | Inappropriate stationary phase. | For enantiomers, screen different chiral columns (e.g., polysaccharide-based). For positional isomers, test different reversed-phase columns (e.g., C18, Phenyl, embedded polar group) to exploit subtle differences in hydrophobicity and shape selectivity.[1][5] |
| Suboptimal mobile phase composition. | Adjust the organic modifier (e.g., acetonitrile, methanol) percentage to fine-tune retention.[6] For ionizable isomers, carefully control the mobile phase pH.[7] Consider adding ion-pairing agents to improve the separation of these charged molecules.[3][8] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. Temperature can significantly impact selectivity and retention.[1][7] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing acid (e.g., formic acid, trifluoroacetic acid) or base to the mobile phase to block active sites on the silica (B1680970) support.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[1] | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve.[1] | |
| Split Peaks | Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible.[1] |
| Contamination at the column inlet. | Backflush the column or replace the inlet frit.[1] | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[1] |
| Column not fully equilibrated. | Increase the column equilibration time before each injection.[1] | |
| System leaks. | Check all fittings and connections for leaks.[1] |
LC-MS Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal Intensity / Poor Ionization | Suboptimal ion source settings. | Optimize source parameters such as capillary voltage, gas flow rates, and temperature specifically for acyl-CoA compounds.[1] |
| Ion suppression from matrix components. | Improve sample cleanup procedures. Dilute the sample if possible. Optimize the chromatography to separate the analytes from interfering matrix components. | |
| Inefficient ionization in the chosen mode. | Test both positive and negative electrospray ionization (ESI) modes. Acyl-CoAs can often be detected in both modes. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents (LC-MS grade) and flush the system thoroughly.[1] |
| Column bleed. | Use high-quality, stable columns designed for mass spectrometry. | |
| Inconsistent Fragmentation | Fluctuations in collision energy. | Ensure the collision energy is optimized for each specific acyl-CoA isomer and remains stable during the analysis.[1] |
| Presence of adducts (e.g., sodium, potassium). | Use high-purity solvents and clean glassware to minimize salt contamination. Consider using a mobile phase additive like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote the formation of a single, desired adduct.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cells
This protocol is a general guideline for the extraction of acyl-CoAs from cultured cells.[9]
-
Cell Harvesting:
-
Rinse confluent cells in a P-100 plate once with 10 ml of ice-cold PBS.
-
Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
-
Extraction:
-
Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.
-
Resuspend the cell pellet. Take a small aliquot (e.g., 30 µL) for protein content measurement for normalization purposes.
-
Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.
-
-
Storage:
-
Aliquot the extract into separate 1.7 mL microcentrifuge tubes for different analyses.
-
Store upright at -80°C until analysis.
-
Protocol 2: UPLC-MS/MS Method for Short-Chain Acyl-CoA Isomer Separation
This protocol is adapted from methods developed for the separation of isomeric species like n-butyryl-CoA and isobutyryl-CoA.[2]
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase UPLC column (e.g., C18).
-
Mobile Phase:
-
Solvent A: Water with 15 mM ammonium hydroxide (B78521) (NH₄OH).
-
Solvent B: Acetonitrile with 15 mM ammonium hydroxide (NH₄OH).
-
-
Gradient Elution: A binary gradient is used to separate the acyl-CoA isomers. The specific gradient profile will need to be optimized based on the specific isomers of interest and the column used.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of specific acyl-CoA isomers.
-
Quantitative Data Summary
The following table summarizes typical chromatographic parameters that can be a starting point for method development for the separation of acyl-CoA isomers. Actual values will require empirical optimization.
| Parameter | Typical Value/Range | Reference |
| Column Type | Reversed-phase C18, Phenyl, Chiral (for enantiomers) | [1][4] |
| Column Dimensions | 2.1-4.6 mm I.D., 50-150 mm length | [10] |
| Particle Size | < 3 µm for UPLC, 3-5 µm for HPLC | [10] |
| Mobile Phase A | Water with buffer (e.g., ammonium acetate, ammonium formate, potassium phosphate) or ion-pairing agent. | [4][11] |
| Mobile Phase B | Acetonitrile or Methanol | [4][11] |
| pH | 4.0 - 10.5 (depending on column stability) | [4][12] |
| Flow Rate | 0.2 - 1.0 mL/min | [10] |
| Column Temperature | 30 - 50 °C | [7] |
| Detection | UV (254 or 260 nm), MS/MS | [4][13] |
Visualizations
Troubleshooting Workflow for Poor Isomer Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution of acyl-CoA isomers.
General Experimental Workflow for Acyl-CoA Isomer Analysisdot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of extraction efficiency for 3-Methyltridecanoyl-CoA from complex matrices
Technical Support Center: Optimization of 3-Methyltridecanoyl-CoA Extraction
Welcome to the technical support center for the optimization of this compound extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the efficient and reproducible extraction of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low or no recovery of this compound in my final extract. What are the potential causes and how can I troubleshoot this issue?
A1: Low recovery of this compound is a common issue that can arise from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this problem:
-
Analyte Instability: this compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation.[1][2] It is crucial to work quickly, keep samples on ice at all times, and use pre-chilled solvents and solutions to minimize degradation.[1] Flash-freezing fresh tissue samples in liquid nitrogen and storing them at -80°C is recommended if immediate processing is not possible.[1] Avoid repeated freeze-thaw cycles.
-
Incomplete Cell Lysis or Tissue Homogenization: Inefficient disruption of the sample matrix will lead to poor extraction efficiency.
-
Suboptimal Extraction Solvent Composition: The choice and ratio of extraction solvents are critical for efficiently partitioning this compound from the complex matrix.
-
Troubleshooting: A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][4] A 20-fold excess of solvent to tissue weight is often recommended.[1]
-
-
Inefficient Phase Separation (for Liquid-Liquid Extraction): Incomplete separation of the aqueous and organic phases can lead to loss of the analyte.
-
Troubleshooting: Ensure vigorous vortexing to facilitate partitioning, followed by centrifugation at a sufficient speed and duration to achieve a clear separation of the layers.
-
-
Issues with Solid-Phase Extraction (SPE): If using SPE for purification, several steps can contribute to low recovery.
-
Troubleshooting:
-
Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1]
-
Flow Rate: Optimize the flow rate during sample loading, washing, and elution. A slow, consistent flow rate is generally preferred.
-
Wash and Elution Solvents: The composition and volume of the wash and elution solvents are critical. Use a wash solvent that is strong enough to remove impurities but weak enough to not elute the this compound. The elution solvent must be strong enough to fully recover the analyte.
-
-
-
Degradation During Sample Concentration: The drying step can be a source of analyte loss if not performed carefully.
-
Troubleshooting: Dry the sample under a gentle stream of nitrogen at room temperature.[1] Avoid excessive heat, which can degrade the analyte.
-
Q2: My this compound extracts show high variability between replicates. What are the likely causes and how can I improve reproducibility?
A2: High variability between replicates can compromise the reliability of your results. Here are some common causes and solutions:
-
Inconsistent Sample Handling: Minor differences in the timing of sample processing or temperature can lead to variable degradation of the analyte.
-
Troubleshooting: Standardize your workflow to ensure all samples are processed under identical conditions and for the same duration. Keep all samples on ice throughout the procedure.
-
-
Inaccurate Pipetting: The small volumes often used in these protocols can lead to significant errors if not pipetted accurately.
-
Troubleshooting: Calibrate your pipettes regularly. Use reverse pipetting for viscous organic solvents.
-
-
Non-homogenous Samples: If the initial tissue or cell sample is not homogenous, different aliquots will have different concentrations of the analyte.
-
Troubleshooting: Ensure the sample is thoroughly homogenized before taking aliquots for extraction.
-
-
Use of an Internal Standard: The absence of an appropriate internal standard makes it difficult to correct for variability in extraction efficiency and instrument response.
-
Troubleshooting: Incorporate an internal standard, such as Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in your sample, at the beginning of the extraction process.[1]
-
Q3: I am observing interfering peaks in my LC-MS/MS analysis. How can I improve the purity of my this compound extract?
A3: Interfering peaks from the complex biological matrix can co-elute with your analyte of interest, affecting quantification. Here are some strategies to improve sample purity:
-
Optimize the Extraction Method:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup.[1] Using a weak anion exchange SPE column can effectively separate acyl-CoAs from other lipids and contaminants.[1]
-
Liquid-Liquid Extraction (LLE): A multi-step LLE with different solvent polarities can help remove interfering substances. For example, a wash with petroleum ether can remove nonpolar lipids.[5]
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: Adjust the gradient profile of your mobile phase to better resolve this compound from interfering compounds.
-
Column Chemistry: Consider using a different column chemistry (e.g., a longer C18 column or a different stationary phase) to improve separation.
-
-
Mass Spectrometry Parameters:
-
MRM Transitions: Ensure you are using highly specific multiple reaction monitoring (MRM) transitions for this compound to minimize the detection of isobaric interferences.
-
Data Presentation: Extraction Efficiency Comparison
The following table summarizes reported recovery rates for long-chain acyl-CoAs using different extraction methodologies. While specific data for this compound is not available, these values provide a useful benchmark for what to expect.
| Extraction Method | Matrix | Reported Recovery | Reference |
| Solid-Phase Extraction (SPE) | Rat Liver | 83-90% | Request PDF[6] |
| Acetonitrile/Isopropanol Extraction with SPE | Various Tissues | 70-80% | PubMed[4] |
| Liquid-Liquid Extraction | Rat Brain | Not specified, but sufficient for quantification | PubMed[7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.
-
Vortex for 5 minutes.
-
-
Extraction:
-
Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper phase containing the acyl-CoAs.
-
Dilute the upper phase with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 100 mM KH2PO4 (pH 4.9).
-
Sample Loading: Load the diluted extract onto the SPE column.
-
Washing: Wash the column with 2 mL of 100 mM KH2PO4 (pH 4.9), followed by 2 mL of water, and then 2 mL of methanol.
-
Elution: Elute the acyl-CoAs with two successive additions of 1 mL of 2% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Cells
This protocol is a general method for the extraction of acyl-CoAs from cultured cells.[3]
Materials:
-
Cell pellet
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold deionized water containing 0.6% formic acid
-
Acetonitrile (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Cell Harvesting:
-
Rinse cells with ice-cold PBS.
-
Scrape cells in ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge at a low speed (e.g., 1,000 rpm) for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
-
Extraction:
-
Add 300 µL of ice-cold deionized water containing 0.6% formic acid and the internal standard to the cell pellet.
-
Resuspend the pellet by vortexing or sonicating.
-
Add 270 µL of acetonitrile.
-
Vortex thoroughly to ensure homogeneity.
-
-
Phase Separation:
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. duke-nus.edu.sg [duke-nus.edu.sg]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing sample degradation during 3-Methyltridecanoyl-CoA extraction and storage
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize sample degradation during the extraction and storage of 3-Methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: My this compound samples show low yield after extraction. What are the common causes?
Low recovery of long-chain acyl-CoAs is a frequent issue stemming from their chemical instability and low abundance. Key factors include:
-
Enzymatic Degradation: Endogenous thioesterase enzymes rapidly hydrolyze the thioester bond of acyl-CoAs upon cell lysis.[1][2][3] It is critical to immediately quench metabolic activity by flash-freezing tissue samples in liquid nitrogen or using ice-cold acidic solutions for cultured cells.[2]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH.[1][4] Maintaining acidic conditions (e.g., pH 4.9) during homogenization can improve stability.[5]
-
Incomplete Extraction: The choice of solvent is crucial. A common procedure involves homogenization in a buffer followed by extraction with organic solvents like acetonitrile (B52724) or a combination of acetonitrile and 2-propanol.[5][6]
-
Loss During Cleanup: Solid-phase extraction (SPE) is often used for purification, but can lead to loss of the analyte if the cartridge type and elution method are not optimized.[7]
Q2: What are the optimal storage conditions for this compound extracts?
To ensure long-term stability, samples should be stored under the following conditions:
-
Temperature: Store extracts at -80°C.[8]
-
Solvent: For long-term storage, samples are often dried under a stream of nitrogen and the dried extracts stored at -80°C. They can be reconstituted in an appropriate buffer just before analysis.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best to aliquot samples into single-use vials before freezing.
Q3: I am observing inconsistent results in my LC-MS/MS analysis. What should I troubleshoot?
Inconsistent quantification can arise from several sources:
-
Sample Degradation: As mentioned, acyl-CoAs are unstable. Ensure consistent, rapid quenching and keep samples on ice throughout preparation.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer. An effective cleanup step, such as solid-phase extraction, can minimize this.[7]
-
Lack of an Appropriate Internal Standard: Due to variability in extraction efficiency and matrix effects, a suitable internal standard is critical. Ideally, a stable isotope-labeled version of this compound should be used. If unavailable, a structurally similar branched-chain acyl-CoA or an odd-chain acyl-CoA that is not naturally present in the sample can be used.
Q4: Can I use a generic solid-phase extraction (SPE) protocol for purifying my this compound samples?
While SPE is a powerful purification tool, the protocol must be optimized. Long-chain acyl-CoAs can be purified using reversed-phase (e.g., C18) or anion-exchange cartridges. An oligonucleotide purification column has also been shown to be effective, with reported recoveries of 70-80%. It is crucial to validate your SPE method to ensure high recovery of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal in MS | Sample Degradation: Thioester bond hydrolysis due to enzymatic activity or pH instability. | Immediately quench samples in liquid N2 or with ice-cold acidic buffer. Keep samples on ice at all times. Use a buffer with a pH around 4.9 during extraction.[5] |
| Poor Extraction Recovery: The analyte is not efficiently extracted from the tissue or cell pellet. | Use a validated extraction protocol. A combination of aqueous buffer and organic solvents like acetonitrile/2-propanol is effective for long-chain acyl-CoAs.[5][6] Ensure thorough homogenization. | |
| Poor Chromatographic Peak Shape | Suboptimal LC Conditions: The mobile phase is not suitable for resolving long-chain acyl-CoAs. | Use a reversed-phase C18 column. Employing a mobile phase with an acidic pH (e.g., using formic or acetic acid) can improve peak shape for these molecules.[5] |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor variations in timing or temperature during extraction can lead to different levels of degradation. | Standardize the entire workflow from sample collection to extraction. Process all samples identically and minimize time between steps. |
| Inadequate Internal Standard: The internal standard does not behave similarly to the analyte during extraction and analysis. | Use a stable isotope-labeled internal standard if possible. If not, select a branched-chain or odd-chain acyl-CoA with a chain length close to your analyte. | |
| Contaminating Peaks in Chromatogram | Insufficient Sample Cleanup: Matrix components are co-eluting with the analyte. | Implement or optimize a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge to remove interfering substances.[9] |
Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is a general guideline. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or similar acidic quenching solution
-
Internal Standard (e.g., ¹³C-labeled this compound or Heptadecanoyl-CoA)
-
Acetonitrile
-
2-Propanol
-
Potassium Phosphate buffer (0.1 M, pH 6.7)[6]
-
Cell scraper
-
Microcentrifuge tubes
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Cell Washing: Aspirate the culture medium. Wash the cells twice with ice-cold PBS on the culture plate.
-
Quenching and Lysis: Immediately add 1 mL of ice-cold 10% TCA containing the internal standard directly to the plate. Scrape the cells quickly and transfer the lysate to a pre-chilled microcentrifuge tube. This step is critical for inactivating thioesterases.
-
Homogenization: Vortex the lysate vigorously for 30 seconds and keep it on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Initial Extraction: Carefully transfer the supernatant to a new tube. To the remaining pellet, add 500 µL of an acetonitrile/2-propanol mixture (3:1, v/v).[6] Vortex thoroughly for 1 minute.
-
Second Centrifugation: Centrifuge again at 16,000 x g for 10 minutes at 4°C.
-
Combine Supernatants: Combine the supernatant from this step with the supernatant from step 4.
-
Drying: Dry the combined extract under a gentle stream of nitrogen gas.
-
Purification (Optional but Recommended): Reconstitute the dried extract in a suitable buffer for solid-phase extraction (SPE). Use a C18 or other appropriate SPE cartridge to purify the acyl-CoAs.
-
Final Preparation: Elute the acyl-CoAs from the SPE cartridge, dry the eluate under nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Storage: If not analyzing immediately, store the dried extract at -80°C.
Visualizations
References
- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
Navigating Co-elution Challenges in Branched-Chain Fatty Acid Analysis: A Technical Support Guide
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the complexities of branched-chain fatty acid (BCFA) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common co-elution issues encountered during chromatographic analysis.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Q1: I am observing co-elution of my branched-chain fatty acid methyl esters (FAMEs) with other FAMEs in my GC analysis. What are the initial steps to troubleshoot this?
A1: Co-elution of BCFAs with straight-chain or other isomeric FAMEs is a common challenge.[1] Here’s a systematic approach to troubleshooting:
-
Confirm Peak Purity: Use a mass spectrometer (MS) detector to check for co-eluting compounds by examining the mass spectra across the peak. If the spectra are not consistent, co-elution is likely occurring.
-
Optimize Your GC Method:
-
Temperature Program: A slower temperature ramp rate often improves the separation of closely eluting compounds.[2] Consider decreasing the initial oven temperature if early eluting peaks are poorly resolved.
-
Carrier Gas Flow Rate: Lowering the flow rate can enhance resolution, although it will increase the analysis time.
-
-
Evaluate Your GC Column: The choice of the stationary phase is critical. For BCFA analysis, highly polar columns are generally recommended.
Q2: Which type of GC column is best for separating BCFA isomers?
A2: The selection of an appropriate GC column is crucial for resolving BCFA isomers. Highly polar stationary phases are generally the most effective.
-
Highly Polar Columns: Columns with a high cyanopropyl content, such as CP-Sil 88 and HP-88 , are specifically designed for the separation of FAMEs, including cis/trans and branched-chain isomers.[3][4] The HP-88 column is known to provide greater cis/trans resolution than the DB-23 column.[3][5]
-
Intermediate Polarity Columns: Columns like the Omegawax 250 can also separate most FAMEs, but may show less resolution for certain isomers compared to highly polar columns like the CP-Sil 88.[6][7]
-
Polyethylene Glycol (PEG) Columns: While good for general FAME analysis, they may not provide sufficient resolution for complex mixtures of cis, trans, and branched-chain isomers.[8]
Q3: How does the GC temperature program affect the separation of BCFAs?
A3: The temperature program is a powerful tool for optimizing the separation of complex fatty acid mixtures.
-
Slower Ramp Rates: A slower increase in column temperature generally leads to better resolution of closely eluting compounds, including BCFA isomers.[2]
-
Lower Initial Temperature: Starting the temperature program at a lower initial temperature can improve the separation of more volatile, early-eluting BCFAs.
-
Isothermal vs. Temperature Programming: While an isothermal method (constant temperature) can be used, a temperature-programmed run is often necessary for samples with a wide range of fatty acid chain lengths to ensure all compounds elute with good peak shape in a reasonable time.[2] Combining two separate GC analyses with different temperature programs can also aid in the identification of most geometric and positional isomers without prior silver-ion separation.[9]
Q4: Can derivatization affect the co-elution of BCFAs?
A4: Yes, derivatization is a critical step that can influence chromatographic separation. The most common method is the conversion of fatty acids to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.
-
Choice of Reagent: Different derivatization reagents can have varying efficiencies. Boron trifluoride-methanol (BF₃-methanol) is a common and effective reagent for preparing FAMEs.[10] Other methods include acid-catalyzed and base-catalyzed esterification.[10]
-
Reaction Conditions: Incomplete derivatization can lead to peak tailing and poor resolution. Ensure optimal reaction time and temperature for your specific sample type.
Q5: I have optimized my GC method but still face co-elution. What advanced techniques can I consider?
A5: For highly complex samples where co-elution persists despite optimization of single-dimension GC, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful solution.
-
Enhanced Separation: GCxGC utilizes two columns with different stationary phases, providing significantly increased separation power.[11] This is particularly useful for resolving complex mixtures of isomers.
-
Structured Chromatograms: GCxGC produces structured two-dimensional chromatograms where chemically similar compounds appear in specific regions, aiding in identification.
Q6: Are there any LC-MS methods for analyzing BCFAs to avoid the challenges of GC?
A6: Yes, ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) offers an alternative to GC-MS.
-
Column Selection: For UHPLC, polysaccharide-based chiral columns like Chiralpak IG-U have shown excellent isomer selectivity for short and medium-chain BCFAs. For long-chain BCFAs, a reversed-phase C18 column can provide good selectivity.[12][13]
-
No Derivatization: A key advantage of some LC-MS methods is the ability to analyze underivatized fatty acids, simplifying sample preparation.[12][13]
Quantitative Data Summary
The following tables provide a summary of comparative data for different analytical approaches to aid in method selection and optimization.
Table 1: Qualitative Comparison of GC Columns for BCFA Analysis
| GC Column | Polarity | Key Features for BCFA Analysis |
| CP-Sil 88 | Highly Polar (Cyanopropylsiloxane) | Provides better resolution of 18:1 isomers compared to Omegawax 250.[6][7] Considered mandatory for detailed analysis of complex milk lipids. |
| HP-88 | Highly Polar (Cyanopropyl-aryl-polysiloxane) | Designed for separating cis/trans FAMEs, offering greater resolution than DB-23.[3][4][5][14] |
| Omegawax 250 | Intermediate Polarity (Polyethylene Glycol) | Can separate most FAMEs, but with less resolution for some isomers compared to highly polar columns.[6][7] |
| DB-23 | Medium-High Polarity (Cyanopropyl) | Provides good separation for complex FAME mixtures but may have limitations in resolving some cis/trans isomers compared to HP-88.[5][8] |
| SUPELCOWAX 10 | Intermediate Polarity (Polyethylene Glycol) | Offers better resolution of short-chain saturated from monounsaturated FAs and a complete separation of α-linolenic and eicosadecenoic acid isomers compared to CP-Sil 88. |
Table 2: Impact of GC Temperature Program on FAME Separation
| Temperature Program Parameter | Effect on Separation | Recommendation for BCFAs |
| Ramp Rate | Slower rates generally improve resolution but increase analysis time.[2] | Experiment with slower ramp rates (e.g., 1-5 °C/min) for critical separations of BCFA isomers. |
| Initial Temperature | Lower initial temperatures enhance the separation of volatile, early-eluting compounds. | For samples containing short-chain BCFAs, a lower starting temperature (e.g., 40-60 °C) is beneficial. |
| Plateau Temperature | Introducing isothermal holds at specific temperatures can improve the resolution of specific isomer groups.[9] | Consider incorporating a plateau at a temperature where critical BCFA isomers elute to improve their separation. |
Experimental Protocols
Below are detailed methodologies for key experiments in BCFA analysis.
Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is a widely used method for the esterification of fatty acids to FAMEs for GC analysis.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
Boron trifluoride in methanol (B129727) (12-14% w/w)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the sample.
-
Reaction: Tightly cap the tube and heat at 60-100 °C in a heating block or water bath for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.
-
Cooling: Cool the tube to room temperature.
-
Extraction: Add 1 mL of water and 1 mL of hexane (or heptane) to the tube.
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Allow the layers to separate. Centrifugation can aid in phase separation.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.
-
Drying: Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.
-
Analysis: The FAME sample is now ready for injection into the GC-MS.
Protocol 2: General Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs
This protocol provides a general framework for the GC-MS analysis of BCFA FAMEs. Method parameters should be optimized for your specific instrument and sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Highly polar capillary column (e.g., HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min
-
Ramp 1: 25 °C/min to 175 °C
-
Ramp 2: 4 °C/min to 230 °C, hold for 5 min
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Visualizations
Diagram 1: Troubleshooting Workflow for Co-elution in BCFA Analysis
Caption: A logical workflow for systematically troubleshooting co-elution issues in BCFA analysis.
Diagram 2: Principle of Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Caption: The basic setup and separation principle of a GCxGC system for complex mixture analysis.
References
- 1. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. selectscience.net [selectscience.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two gas-liquid chromatograph columns for the analysis of fatty acids in ruminant meat. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Comparison of two gas-liquid chromatograph columns for the analysis of fatty acids in ruminant meat. | Sigma-Aldrich [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. americanlaboratory.com [americanlaboratory.com]
Optimizing fragmentation parameters for the identification of 3-Methyltridecanoyl-CoA by MS/MS
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing tandem mass spectrometry (MS/MS) parameters for the confident identification of 3-Methyltridecanoyl-CoA. The following FAQs, troubleshooting guides, and protocols address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary fragment ions I should look for when identifying this compound?
A1: For nearly all acyl-CoA species analyzed in positive ion mode, the fragmentation is dominated by the Coenzyme A moiety. The two most characteristic and abundant fragmentations to target in a Multiple Reaction Monitoring (MRM) experiment are a neutral loss of the 3'-phosphoadenosine 5'-diphosphate group (a loss of 507.0 Da) and the formation of the adenosine (B11128) 3',5'-diphosphate key fragment ion at m/z 428.0365.[1][2][3][4][5] For this compound (precursor ion [M+H]⁺ at m/z 978.9), these primary product ions will be m/z 471.9 (resulting from the neutral loss) and m/z 428.0.
Q2: What is the best ionization mode for acyl-CoA analysis?
A2: Positive electrospray ionization (ESI) mode is generally preferred and more commonly used for the analysis of acyl-CoAs.[2][4][5][6] It consistently produces the protonated molecular ion [M+H]⁺ and yields the characteristic fragmentation patterns involving the neutral loss of 507 Da and the m/z 428 fragment.
Q3: How can I differentiate this compound from other isomeric acyl-CoAs?
A3: Differentiating isomers is challenging because the most abundant fragments originate from the CoA portion, not the acyl chain.[7] To achieve differentiation, you may need to:
-
Optimize Collision Energy: Carefully optimize collision energy to promote fragmentation of the acyl chain itself. While less abundant, fragments resulting from cleavages near the methyl branch can be diagnostic.[8]
-
Chromatographic Separation: Employ high-resolution liquid chromatography (LC) methods. Isomers will often have slightly different retention times on a suitable column (e.g., C18).[3]
-
High-Resolution MS: Use a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) to obtain accurate mass measurements, which can help confirm elemental composition, although it won't distinguish positional isomers.[3]
Q4: Why is my signal intensity for this compound low?
A4: Low signal intensity can be attributed to several factors:
-
Suboptimal Fragmentation: The collision energy and other fragmentation parameters may not be optimized for your specific instrument and compound.[9]
-
Sample Instability: Acyl-CoAs can be unstable in aqueous solutions. Ensure proper sample handling and storage, and analyze samples promptly after extraction.[10]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of your target analyte. Improve sample cleanup or chromatographic separation to mitigate this.
-
Poor Extraction Efficiency: The protocol used to extract acyl-CoAs from the biological matrix may not be efficient. Consider using a validated extraction method with an appropriate internal standard.[6]
Q5: What are typical starting collision energy (CE) values for long-chain acyl-CoAs?
A5: Optimal collision energy is highly instrument-dependent. However, for long-chain acyl-CoAs on triple quadrupole or Q-TOF instruments, a reasonable starting point for optimization is typically between 20 and 50 eV.[7][11] It is crucial to perform a CE optimization experiment for your specific instrument by infusing a standard and ramping the energy to find the value that maximizes the abundance of your target product ions.[9][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No detectable signal for the expected precursor ion (m/z 978.9) | 1. Analyte degradation.2. Incorrect mass spectrometer settings (e.g., wrong polarity, mass range).3. Inefficient extraction or sample loss. | 1. Prepare fresh samples and standards; keep samples cold.2. Verify instrument is in positive ESI mode and the scan range includes m/z 978.9.3. Use a validated solid-phase extraction (SPE) protocol and an internal standard to monitor recovery.[13] |
| Poor fragmentation or low abundance of product ions (m/z 471.9, 428.0) | 1. Collision energy (CE) is not optimized.2. Insufficient collision gas pressure.3. Incorrect precursor ion isolation window. | 1. Perform a collision energy optimization experiment for each transition (see Protocol 1).2. Check and adjust the collision-activated dissociation (CAD) gas settings according to manufacturer recommendations.[6]3. Ensure the isolation window in Q1 is appropriate (e.g., 0.7-1.0 Da) to maximize precursor transmission. |
| High background noise or matrix interference | 1. Insufficient sample cleanup.2. Inadequate chromatographic separation from matrix components. | 1. Incorporate a solid-phase extraction (SPE) step to clean the sample extract.[13]2. Increase the length of the LC gradient or switch to a column with different selectivity to better resolve the analyte from interferences. |
| Inconsistent retention times | 1. LC column degradation or fouling.2. Unstable mobile phase composition.3. Fluctuations in column temperature. | 1. Flush the column, reverse its direction for a cleaning run, or replace it if necessary.2. Prepare fresh mobile phases daily and ensure proper mixing and degassing.3. Use a column oven to maintain a stable temperature throughout the analysis. |
Experimental Protocols
Protocol 1: Collision Energy (CE) Optimization for this compound
This protocol describes how to determine the optimal collision energy to maximize the product ion signal for MRM transitions.
-
Prepare a Standard Solution: Create a solution of this compound standard (e.g., 1 µg/mL) in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).
-
Optimize Source Parameters: While infusing, optimize source parameters (e.g., capillary voltage, gas flow, source temperature) to maximize the signal of the precursor ion ([M+H]⁺, m/z 978.9).
-
Set Up Product Ion Scan: Create an MS/MS experiment that isolates the precursor ion (m/z 978.9) and scans for all resulting product ions.
-
Ramp Collision Energy: Set up an experiment to acquire multiple product ion scans while systematically increasing the collision energy. For example, test CE values from 10 V to 60 V in 2 V or 5 V increments.[11]
-
Analyze Results: Plot the intensity of the target product ions (m/z 471.9 and m/z 428.0) as a function of collision energy. The CE value that produces the highest intensity for each product ion is the optimal value for that transition.
-
Implement in Method: Use these optimized CE values in your final LC-MS/MS MRM method.
Protocol 2: General LC-MS/MS Workflow for Acyl-CoA Analysis
-
Sample Extraction: Extract acyl-CoAs from the biological matrix using a validated method, such as protein precipitation followed by solid-phase extraction (SPE).[13] Use an odd-chain length or stable isotope-labeled acyl-CoA as an internal standard.[6]
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good retention and peak shape for your analyte (e.g., starting at 5% B, ramping to 95% B over 10-15 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set up transitions using the optimized parameters (see Table 1 and Protocol 1).
-
Dwell Time: Use a dwell time that allows for at least 12-15 data points across each chromatographic peak.
-
Key Fragmentation Parameters and Data
Quantitative data should be empirically determined for your specific instrument. The tables below provide a starting point for method development.
Table 1: Predicted Precursor and Product Ions for this compound
| Analyte | Formula | Exact Mass | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Fragmentation Description |
| This compound | C35H62N7O17P3S | 977.31 | 978.32 | 471.2 | [M+H - 507]⁺ (Acyl chain + pantetheine)[4][5] |
| 428.0 | [Adenosine 3',5'-diphosphate]⁺[3][4] |
Table 2: Recommended Starting MS/MS Parameters for Optimization
| Parameter | Recommended Starting Value | Purpose |
| Ionization Mode | Positive ESI | Efficiently generates [M+H]⁺ ions for acyl-CoAs.[6] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for ion generation. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (CE) | 20 - 50 V (to be optimized) | Controls the energy of fragmentation; critical for sensitivity.[9] |
| Q1 Resolution (Precursor) | 0.7 Da (Unit) | Isolates the target precursor ion. |
| Q3 Resolution (Product) | 0.7 Da (Unit) | Isolates the target product ion. |
Visual Guides and Pathways
The following diagrams illustrate key fragmentation pathways and experimental workflows.
Caption: Primary fragmentation pathway of this compound in positive ion MS/MS.
Caption: Experimental workflow for optimizing collision energy for a target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omni.laurentian.ca [omni.laurentian.ca]
- 11. researchgate.net [researchgate.net]
- 12. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Obscure Player: 3-Methyltridecanoyl-CoA in the Landscape of Branched-Chain Acyl-CoA Metabolism
A comparative guide on the metabolic regulation of 3-Methyltridecanoyl-CoA versus other well-characterized branched-chain acyl-CoAs reveals a significant knowledge gap in our understanding of long-chain branched-chain fatty acid metabolism. While the roles of short-chain branched-chain acyl-CoAs (BCA-CoAs) like propionyl-CoA, isobutyryl-CoA, and isovaleryl-CoA in cellular signaling and metabolic diseases are increasingly recognized, this compound remains a largely enigmatic molecule.
This guide synthesizes the current understanding of BCA-CoA metabolism, highlighting the established roles of common BCA-CoAs and the conspicuous absence of specific data for this compound. We present available information on the metabolic pathways, known enzymatic interactions, and methodologies for studying these molecules, while underscoring the critical need for further research into the specific functions of long-chain branched-chain acyl-CoAs.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-CoAs are essential intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine — and certain fatty acids. Beyond their role in energy production, these molecules are emerging as important signaling molecules that can influence a variety of cellular processes, including gene expression through histone acylation and the regulation of metabolic enzyme activity. Dysregulation of BCAA metabolism and the accumulation of specific BCA-CoAs have been implicated in metabolic disorders such as type 2 diabetes and obesity.
Comparative Overview of Metabolic Pathways
The metabolic fates of well-characterized short-chain BCA-CoAs are distinct and well-documented. In contrast, the specific metabolic pathway of this compound is not well-defined in the current scientific literature.
Propionyl-CoA , a three-carbon acyl-CoA, is generated from the catabolism of isoleucine, valine, threonine, methionine, and odd-chain fatty acids. It serves as a key anaplerotic substrate, being converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.
Isobutyryl-CoA is derived from the breakdown of valine. It is subsequently metabolized to propionyl-CoA and ultimately enters the TCA cycle as succinyl-CoA.
Isovaleryl-CoA is a product of leucine catabolism. Its metabolic pathway leads to the production of acetyl-CoA and acetoacetate, highlighting its ketogenic nature.
This compound , a long-chain branched-chain acyl-CoA, is presumed to originate from the metabolism of the corresponding 3-methyltridecanoic acid. Its subsequent metabolic fate is not well-elucidated but is likely to involve peroxisomal α-oxidation or a modified form of β-oxidation due to the methyl branch. The enzymes responsible for its metabolism and its downstream products are yet to be definitively identified.
Quantitative Data Comparison
A significant challenge in creating a direct comparison is the lack of available quantitative data for this compound. While kinetic parameters for enzymes metabolizing short-chain BCA-CoAs are available, similar data for this compound is absent from the current body of scientific literature. The following table summarizes the type of data that is available for common BCA-CoAs and highlights the gap for this compound.
| Acyl-CoA Species | Originating Amino Acid(s) / Source | Key Metabolic Fate | Known Regulatory Roles | Quantitative Data Availability |
| Propionyl-CoA | Isoleucine, Valine, Threonine, Methionine, Odd-chain fatty acids | Anaplerosis (conversion to Succinyl-CoA) | Histone propionylation | Enzyme kinetics for carboxylase and other pathway enzymes are well-characterized. |
| Isobutyryl-CoA | Valine | Conversion to Propionyl-CoA | Histone isobutyrylation | Kinetic data for dehydrogenase and subsequent enzymes are available. |
| Isovaleryl-CoA | Leucine | Ketogenesis (conversion to Acetyl-CoA and Acetoacetate) | Histone isovalerylation | Enzyme kinetics for dehydrogenase and downstream enzymes are documented. |
| This compound | 3-Methyltridecanoic Acid | Presumed peroxisomal α-oxidation or modified β-oxidation | Unknown | No specific quantitative data available in the reviewed literature. |
Signaling Pathways and Logical Relationships
The signaling roles of short-chain BCA-CoAs are primarily linked to their ability to act as donors for post-translational modifications of proteins, particularly histones. This epigenetic regulation can alter gene expression in response to metabolic state.
Branched-Chain Amino Acid Catabolism and Resulting Acyl-CoA Pools
Unraveling the Genesis of 3-Methyltridecanoyl-CoA: A Comparative Guide to its Biosynthetic Origins through Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the biosynthetic pathways of key metabolic intermediates is paramount. This guide provides a comparative analysis of potential biosynthetic routes to 3-methyltridecanoyl-CoA, drawing upon evidence from isotopic labeling studies of analogous branched-chain fatty acids. While direct experimental data for this compound is limited, this document synthesizes established principles and experimental methodologies to propose and compare likely biosynthetic origins.
Introduction to this compound Biosynthesis
This compound is a branched-chain acyl-CoA molecule that can play a role in the biosynthesis of complex lipids and natural products. The incorporation of a methyl branch significantly alters the physical and chemical properties of the fatty acid chain, influencing membrane fluidity and biological activity. Pinpointing the precise biosynthetic origin of the methyl group and the carbon backbone is crucial for metabolic engineering and the development of novel therapeutics.
Isotopic labeling studies are the gold standard for elucidating metabolic pathways. By feeding cells or organisms with precursors enriched in stable isotopes such as ¹³C or ²H (deuterium), researchers can trace the metabolic fate of these precursors into downstream products. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then employed to detect the incorporation and position of the isotopic labels, providing definitive evidence for a proposed biosynthetic route.
This guide explores two primary, experimentally supported pathways for the biosynthesis of 3-methyl-branched fatty acids, which serve as models for the formation of this compound:
-
The Methylmalonyl-CoA Pathway: This canonical pathway involves the incorporation of a methyl group via the extender unit, methylmalonyl-CoA, during fatty acid synthesis.
-
The Acetate-Derived Pathway via an Alternative Precursor: A novel pathway identified in myxobacteria demonstrates the formation of a branched-chain starter unit from acetate (B1210297), offering a different route to branched-chain fatty acids.
Comparison of Potential Biosynthetic Pathways
The following table summarizes the key differences between the two proposed pathways for the biosynthesis of 3-methyl-branched fatty acids, providing a framework for investigating the origin of this compound.
| Feature | Methylmalonyl-CoA Pathway | Acetate-Derived Pathway (via Isovalerate) |
| Methyl Group Donor | Propionyl-CoA (converted to methylmalonyl-CoA) | Acetate |
| Isotopic Labeling Precursors | [¹³C₃]-Propionate, [d₃]-Methylmalonate | [1-¹³C]-Acetate, [2-¹³C]-Acetate, [¹³C₂,¹⁵N]-Leucine (in wild-type) |
| Key Intermediate | Methylmalonyl-CoA | 3,3-Dimethylacryloyl-CoA, Isovaleryl-CoA |
| Point of Branch Insertion | During chain elongation by fatty acid synthase | At the priming stage with a branched starter unit |
| Supporting Evidence | Isotopic labeling studies in various organisms showing incorporation of labeled propionate (B1217596) and methylmalonate into methyl-branched fatty acids. | Feeding experiments in myxobacteria with ¹³C-labeled acetate and deuterated 3,3-dimethylacrylic acid leading to labeled iso-fatty acids. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biosynthetic studies. Below are representative protocols for isotopic labeling experiments designed to investigate the origin of branched-chain fatty acids.
Protocol 1: Isotopic Labeling with Stable Isotope Precursors (¹³C or ²H)
This protocol is adapted from studies investigating the incorporation of labeled precursors into fatty acids.
1. Culture and Labeling:
- Grow the microbial culture or cell line of interest in a suitable medium until it reaches the desired growth phase (e.g., mid-logarithmic phase).
- Introduce the isotopically labeled precursor to the culture medium. For example:
- To test the Methylmalonyl-CoA pathway, add [1-¹³C]-propionate or [d₃]-methylmalonic acid to a final concentration of 1-5 mM.
- To test the Acetate-Derived Pathway, add [1-¹³C]-acetate or [U-¹³C₆]-glucose (as a precursor to acetyl-CoA) to a final concentration of 10-20 mM.
- Incubate the culture for a period sufficient to allow for the incorporation of the label into fatty acids (typically 24-72 hours).
2. Lipid Extraction:
- Harvest the cells by centrifugation.
- Wash the cell pellet with a buffered saline solution to remove residual labeled medium.
- Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
3. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
- Dry the lipid extract under a stream of nitrogen.
- Saponify the lipids by adding 1 M methanolic KOH and heating at 80°C for 1 hour.
- Acidify the mixture with HCl and extract the free fatty acids with hexane.
- Derivatize the fatty acids to their methyl esters (FAMEs) by adding BF₃-methanol and heating at 60°C for 15 minutes. This step improves their volatility for gas chromatography.
4. GC-MS Analysis:
- Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use a suitable capillary column (e.g., DB-5ms) to separate the different FAMEs.
- Operate the mass spectrometer in electron ionization (EI) mode and scan for a mass range that includes the molecular ions and characteristic fragments of the expected fatty acid methyl esters.
- Determine the mass isotopomer distribution (MID) for the fatty acid of interest to quantify the incorporation of the isotopic label.
Protocol 2: Feeding Studies with Deuterated Intermediates
This protocol is based on studies confirming the role of specific intermediates in a biosynthetic pathway.
1. Synthesis of Labeled Intermediate:
- Synthesize the deuterated intermediate of interest, for example, deuterated 3,3-dimethylacrylic acid, to test the alternative acetate-derived pathway.
2. Culture and Feeding:
- Grow the microbial culture as described in Protocol 1.
- Add the synthesized deuterated intermediate to the culture medium.
3. Analysis:
- Follow the lipid extraction, FAME preparation, and GC-MS analysis steps as outlined in Protocol 1.
- Analyze the mass spectra for the incorporation of deuterium (B1214612) into the target branched-chain fatty acids.
Visualizing the Biosynthetic Pathways and Experimental Workflow
To further clarify the proposed biosynthetic routes and the experimental approach, the following diagrams are provided.
Caption: Proposed biosynthetic pathways for 3-methyl-branched fatty acids.
Caption: General experimental workflow for isotopic labeling studies.
Conclusion
While direct isotopic labeling studies to confirm the biosynthetic origin of this compound are yet to be published, the established principles of branched-chain fatty acid biosynthesis provide a strong foundation for investigation. The two primary competing hypotheses, the methylmalonyl-CoA pathway and an alternative acetate-derived pathway, can be rigorously tested using the detailed experimental protocols outlined in this guide. The presented comparative framework and visualization tools offer a clear roadmap for researchers to design and execute experiments that will definitively elucidate the genesis of this important molecule, paving the way for advancements in metabolic engineering and drug discovery.
A Comparative Lipidomics Guide: Profiling Organisms With and Without 3-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipidomic profiles of organisms that contain 3-Methyltridecanoyl-CoA and other branched-chain fatty acids (BCFAs) against those that predominantly synthesize straight-chain fatty acids (SCFAs). This comparison is crucial for understanding fundamental differences in membrane biology, metabolic pathways, and for the identification of potential therapeutic targets.
Introduction to this compound and Branched-Chain Fatty Acids
This compound is a precursor to the 14-carbon branched-chain fatty acid, 3-methyltridecanoic acid. BCFAs are a class of fatty acids characterized by the presence of one or more methyl groups on the acyl chain. They are key components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and integrity.[1] BCFAs are also found in ruminant animals, accumulating in their meat and dairy products.[1] In contrast, most other eukaryotes, including humans, primarily synthesize and utilize SCFAs.
Comparative Lipidomics Data
The following tables summarize the key differences in the lipidomic profiles of organisms with and without this compound and other BCFAs. The data presented is a synthesis of typical findings from comparative lipidomics studies of bacteria (rich in BCFAs) and eukaryotes such as humans (rich in SCFAs).
Table 1: Comparison of Fatty Acid Composition
| Feature | Organisms with this compound (e.g., Bacteria, Ruminants) | Organisms without this compound (e.g., Humans, most non-ruminant animals) |
| Predominant Fatty Acid Type | Branched-Chain Fatty Acids (iso- and anteiso-) | Straight-Chain Fatty Acids |
| Common BCFAs | 3-methyltridecanoic acid, iso-C14:0, anteiso-C15:0, iso-C16:0, iso-C17:0 | Generally absent or in trace amounts |
| Common SCFAs | Present, but often in lower proportions | Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1) |
| Unsaturated Fatty Acids | Monounsaturated and polyunsaturated BCFAs can be present | Abundant monounsaturated and polyunsaturated SCFAs |
| Membrane Fluidity Regulation | Primarily through the ratio of iso- to anteiso- BCFAs and chain length | Primarily through the degree of unsaturation of SCFAs and cholesterol content |
Table 2: Comparison of Complex Lipid Composition
| Lipid Class | Organisms with this compound (e.g., Bacteria) | Organisms without this compound (e.g., Eukaryotes) |
| Phospholipids | Phosphatidylethanolamine (PE), Phosphatidylglycerol (PG), Cardiolipin (CL) with predominantly BCFAs | Phosphatidylcholine (PC), PE, Phosphatidylinositol (PI), Phosphatidylserine (PS) with predominantly SCFAs |
| Glycolipids | Often present in bacterial cell walls (e.g., lipopolysaccharides in Gram-negative bacteria) | Present in cell membranes (e.g., glycosphingolipids) |
| Sterols | Generally absent (except in some rare bacteria) | Cholesterol is a key component of animal cell membranes |
Experimental Protocols
The following are detailed methodologies for key experiments cited in comparative lipidomics studies.
Lipid Extraction
A common method for total lipid extraction from biological samples is the Bligh-Dyer method.
-
Homogenization: Homogenize the sample (e.g., bacterial cell pellet, tissue) in a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Lipid Collection: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol, 2:1, v/v) and store at -80°C until analysis.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze the fatty acid composition, the extracted lipids are first hydrolyzed and derivatized to fatty acid methyl esters (FAMEs).
-
Hydrolysis and Methylation:
-
Add 1 M methanolic HCl to the dried lipid extract.
-
Heat the mixture at 80°C for 1 hour to hydrolyze the lipids and methylate the fatty acids.
-
-
Extraction of FAMEs:
-
After cooling, add hexane (B92381) and water to the mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.
-
GC Column: A polar capillary column (e.g., DB-23 or equivalent) is typically used to separate FAMEs.
-
Oven Temperature Program: A temperature gradient is used to elute the FAMEs, for example, starting at 100°C, ramping to 250°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected over a mass range of m/z 50-500.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards.
-
Visualizations
Biosynthesis of Branched-Chain Fatty Acids
The following diagram illustrates the general pathway for the biosynthesis of iso- and anteiso-branched-chain fatty acids, which would include the pathway for 3-methyltridecanoic acid from its CoA precursor.
Caption: Biosynthesis of branched-chain fatty acids.
Experimental Workflow for Comparative Lipidomics
The following diagram outlines a typical workflow for a comparative lipidomics study.
Caption: A typical comparative lipidomics workflow.
References
Decoding the Subtle Signatures: A Comparative Guide to Iso- and Anteiso-Methyl-Branched Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between iso- and anteiso-methyl-branched acyl-CoAs is crucial for deciphering their distinct roles in cellular physiology and disease. This guide provides a comprehensive comparison of their structure, biosynthesis, physicochemical properties, and impact on biological systems, supported by experimental data and detailed methodologies.
At the heart of their structural distinction lies the position of a single methyl group. In iso-methyl-branched acyl-CoAs, this branch is located on the penultimate (n-2) carbon from the methyl end of the acyl chain. In contrast, anteiso-methyl-branched acyl-CoAs feature the methyl group on the antepenultimate (n-3) carbon.[1] This seemingly minor shift has profound implications for their three-dimensional structure and how they interact with other molecules, particularly within the confines of a cell membrane.
Biosynthesis: A Tale of Two Precursors
The biosynthesis of both iso- and anteiso-methyl-branched acyl-CoAs originates from the catabolism of branched-chain amino acids (BCAAs).[2] Leucine and valine are the precursors for iso-branched fatty acids, while isoleucine gives rise to anteiso-branched fatty acids.[3] These amino acids are first converted to their respective α-keto acids, which are then decarboxylated to form short-chain acyl-CoA primers: isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and 2-methylbutyryl-CoA (from isoleucine).[4] These primers then enter the fatty acid synthesis (FAS) pathway for elongation.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.7]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes for Iso-pathway Leucine [label="Leucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Valine [label="Valine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iso_Keto [label="α-Keto Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; Iso_Primers [label="Isovaleryl-CoA\nIsobutyryl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS_iso [label="Fatty Acid\nSynthase (FAS)", fillcolor="#FBBC05", fontcolor="#202124"]; Iso_AcylCoA [label="iso-Methyl-Branched\nAcyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Anteiso-pathway Isoleucine [label="Isoleucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anteiso_Keto [label="α-Keto-β-\nmethylvalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; Anteiso_Primer [label="2-Methylbutyryl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS_anteiso [label="Fatty Acid\nSynthase (FAS)", fillcolor="#FBBC05", fontcolor="#202124"]; Anteiso_AcylCoA [label="anteiso-Methyl-Branched\nAcyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for Iso-pathway Leucine -> Iso_Keto; Valine -> Iso_Keto; Iso_Keto -> Iso_Primers [label="BCKDH\nComplex"]; Iso_Primers -> FAS_iso; FAS_iso -> Iso_AcylCoA;
// Edges for Anteiso-pathway Isoleucine -> Anteiso_Keto; Anteiso_Keto -> Anteiso_Primer [label="BCKDH\nComplex"]; Anteiso_Primer -> FAS_anteiso; FAS_anteiso -> Anteiso_AcylCoA;
// Invisible edges for alignment edge [style=invis]; FAS_iso -> FAS_anteiso; } Biosynthesis of iso- and anteiso-methyl-branched acyl-CoAs.
Comparative Data: A Quantitative Look
The structural isomerism between iso- and anteiso-methyl-branched acyl-CoAs leads to distinct physicochemical properties and differential recognition by enzymes.
| Property | iso-Methyl-Branched Acyl-CoAs | anteiso-Methyl-Branched Acyl-CoAs | Significance |
| Melting Point | Generally higher than anteiso counterparts of the same chain length. | Generally lower than iso counterparts of the same chain length. | Affects membrane fluidity; lower melting points contribute to increased fluidity at lower temperatures. |
| Membrane Fluidity | Increase membrane fluidity compared to straight-chain fatty acids. | More effective at increasing membrane fluidity than iso-forms.[5] | Crucial for the adaptation of organisms like bacteria to cold environments.[6] |
| Enzyme Specificity (FabH) | Lower catalytic efficiency (kcat/Km) for iso-acyl-CoA precursors. | Higher catalytic efficiency (kcat/Km) for the anteiso-precursor 2-methylbutyryl-CoA, especially at lower temperatures. | This enzymatic preference is a key determinant in the regulation of the iso- to anteiso- ratio in response to temperature changes. |
Impact on Biological Systems: Beyond Structural Components
The differential properties of iso- and anteiso-methyl-branched acyl-CoAs have significant consequences for cellular function, particularly in bacteria where they are major components of membrane lipids.
Membrane Fluidity and Thermal Adaptation
The most well-documented role of these branched-chain acyl-CoAs is in the regulation of cell membrane fluidity. The kink introduced by the methyl branch disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity.[7] Anteiso-forms, with their methyl group positioned further from the end of the chain, cause a greater disruption and thus have a more pronounced fluidizing effect.[5] This is a critical adaptation mechanism for bacteria such as Listeria monocytogenes, which increase their proportion of anteiso-fatty acids to maintain membrane function at low temperatures.[6][8]
dot graph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=2, height=0.7]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Temp_Drop [label="Temperature Drop", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FabH [label="Increased FabH\nSelectivity for\nAnteiso-Precursor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anteiso_Ratio [label="Increased\nanteiso-/iso-Acyl-CoA\nRatio", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane_Incorp [label="Incorporation into\nMembrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluidity [label="Increased\nMembrane Fluidity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Enhanced Survival\nat Low Temperature", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Temp_Drop -> FabH; FabH -> Anteiso_Ratio; Anteiso_Ratio -> Membrane_Incorp; Membrane_Incorp -> Fluidity; Fluidity -> Survival; } Role in thermal adaptation.
Experimental Protocols
Analysis of Branched-Chain Fatty Acyl-CoAs by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the relative abundance of iso- and anteiso-methyl-branched fatty acids.
Methodology:
-
Lipid Extraction: Extract total lipids from cell pellets using a modified Bligh-Dyer method.
-
Saponification and Methylation: Saponify the lipid extract with methanolic NaOH to release the fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) using BF3-methanol.
-
Extraction of FAMEs: Extract the FAMEs with hexane.
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 250°C) to separate FAMEs based on their boiling points and polarity.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Identify iso- and anteiso-FAMEs based on their characteristic fragmentation patterns and retention times compared to known standards.
-
Quantification: Determine the relative abundance of each FAME by integrating the peak areas from the total ion chromatogram.
-
Determination of Acyl-CoA Synthetase Kinetics
Objective: To determine the kinetic parameters (Km and Vmax) of an acyl-CoA synthetase for iso- and anteiso-fatty acid substrates.
Methodology:
-
Enzyme Source: Use a purified acyl-CoA synthetase or a cell lysate known to contain the enzyme activity.
-
Assay Principle: The assay measures the formation of the acyl-CoA product over time. This can be done using various methods, including radioisotopic assays that measure the incorporation of a radiolabeled fatty acid into acyl-CoA, or coupled spectrophotometric assays.
-
Reaction Mixture: The reaction mixture should contain buffer, ATP, Coenzyme A, MgCl2, the enzyme, and varying concentrations of the iso- or anteiso-fatty acid substrate.
-
Data Acquisition: Measure the initial reaction velocities at each substrate concentration.
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
References
- 1. mdpi.com [mdpi.com]
- 2. Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 4. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stork: Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance [storkapp.me]
- 8. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl-Branched Versus Straight-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of methyl-branched fatty acids (MBFAs) and straight-chain fatty acids (SCFAs), highlighting key differences in their breakdown, energetic yields, and enzymatic regulation. This information is critical for understanding various metabolic disorders and for the development of targeted therapeutic interventions.
Key Differences in Metabolic Pathways
The metabolism of SCFAs, the more common type of fatty acids in the human diet, primarily occurs through β-oxidation in the mitochondria and peroxisomes. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain. In contrast, MBFAs, such as phytanic acid found in dairy products and ruminant fats, cannot be directly metabolized by β-oxidation due to the presence of a methyl group on the β-carbon. Instead, they first undergo α-oxidation in the peroxisomes, a process that removes a single carbon atom to bypass the methyl branch, before proceeding to β-oxidation.
| Feature | Straight-Chain Fatty Acid Metabolism | Methyl-Branched Fatty Acid Metabolism |
| Primary Pathway | β-oxidation | α-oxidation followed by β-oxidation |
| Initial Location | Mitochondria and Peroxisomes | Peroxisomes |
| Carbon Removal | Two-carbon units (as acetyl-CoA) | One-carbon unit (as CO2), then two-carbon units |
| Key Initial Enzyme | Carnitine Palmitoyltransferase I (CPT-I) | Phytanoyl-CoA Hydroxylase (PHYH) |
| Example Substrate | Palmitic Acid (C16:0) | Phytanic Acid (C20, branched) |
Metabolic Pathways and Cellular Location
The distinct metabolic routes for SCFAs and MBFAs are intrinsically linked to their subcellular processing.
Straight-Chain Fatty Acid β-Oxidation
Long-chain SCFAs are first activated to their acyl-CoA derivatives in the cytoplasm. Their entry into the mitochondrial matrix for β-oxidation is a tightly regulated step, mediated by the carnitine shuttle, which involves the enzyme Carnitine Palmitoyltransferase I (CPT-I). Very-long-chain fatty acids, however, initiate their β-oxidation within peroxisomes, with the shortened products then transported to mitochondria for complete oxidation.
Methyl-Branched Fatty Acid α- and β-Oxidation
The metabolism of phytanic acid, a prominent MBFA, begins in the peroxisome with an α-oxidation cycle. This initial step is crucial to remove the β-methyl group. Following α-oxidation, the resulting pristanic acid undergoes several cycles of β-oxidation within the peroxisome. The chain-shortened products are then shuttled to the mitochondria for the final stages of oxidation.
Quantitative Comparison of Metabolism
The efficiency and rate of fatty acid metabolism are determined by the kinetics of the involved enzymes and the energy yield from the complete oxidation of the fatty acid.
Enzyme Kinetics
The Michaelis constant (Km) and maximum velocity (Vmax) provide insights into enzyme-substrate affinity and catalytic rate. While specific kinetic data for all enzymes in both pathways are not exhaustively available, representative values for key regulatory enzymes are presented below. A lower Km indicates a higher affinity of the enzyme for its substrate.
| Enzyme | Substrate | Tissue | Km | Vmax |
| Carnitine Palmitoyltransferase I (CPT-I) [1][2] | Carnitine | Pig Liver | 164 - 216 µmol/L | 1.22 nmol/(min·mg protein) |
| Carnitine | Pig Skeletal Muscle | ~480 µmol/L | 0.54 nmol/(min·mg protein) | |
| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA | - | Data not readily available | Data not readily available |
Note: The Km and Vmax for CPT-I can be influenced by dietary factors.[1][2] Data for the kinetics of human PHYH are not extensively reported in readily available literature, which represents a knowledge gap in the direct comparison of the rate-limiting steps of these two pathways.
Energy Yield: Palmitic Acid vs. Phytanic Acid
The total ATP yield from the complete oxidation of a fatty acid is a measure of its energy content. The calculation below compares the ATP production from a common SCFA, palmitic acid, with the estimated yield from the MBFA, phytanic acid.
Palmitic Acid (C16:0) Oxidation:
-
β-oxidation (7 cycles): 7 FADH₂ + 7 NADH → 10.5 ATP + 17.5 ATP = 28 ATP
-
Acetyl-CoA (8 molecules) in TCA cycle: 8 x (3 NADH + 1 FADH₂ + 1 GTP) → 8 x (7.5 + 1.5 + 1) ATP = 80 ATP
-
Activation: -2 ATP
-
Total Net ATP: 106 ATP
Phytanic Acid (C20, branched) Oxidation (Theoretical Calculation):
-
α-oxidation (1 cycle):
-
No direct ATP, FADH₂, or NADH production. Consumes one O₂ and one α-ketoglutarate, producing succinate, CO₂, and pristanic acid.
-
-
Pristanic Acid (C19, branched) β-oxidation (in peroxisomes and mitochondria):
-
This is an odd-chain fatty acid. β-oxidation proceeds until the final three carbons are released as propionyl-CoA.
-
β-oxidation cycles (approximately 8 cycles): This will produce acetyl-CoA, propionyl-CoA, FADH₂, and NADH. The exact number of each is complex due to the methyl branches. A simplified estimation is as follows:
-
Produces approximately 6 acetyl-CoA and 1 propionyl-CoA.
-
Generates roughly 8 NADH and 8 FADH₂ from β-oxidation.
-
-
Acetyl-CoA (6 molecules) in TCA cycle: 6 x 10 ATP = 60 ATP
-
Propionyl-CoA conversion to Succinyl-CoA: -1 ATP
-
Succinyl-CoA in TCA cycle: 1 GTP + 1 FADH₂ + 1 NADH → 1 + 1.5 + 2.5 = 5 ATP
-
From β-oxidation cycles: 8 FADH₂ + 8 NADH → 12 ATP + 20 ATP = 32 ATP
-
Activation: -2 ATP
-
-
Estimated Total Net ATP: (60 + 5 + 32) - 2 - 1 = 94 ATP
Note: This is an estimation. The exact ATP yield from phytanic acid is subject to variations in the metabolic handling of the branched-chain intermediates.
Experimental Protocols
Isolation of Mitochondria and Peroxisomes
Objective: To separate mitochondria and peroxisomes from tissue homogenates for in vitro metabolic assays.
Protocol (Based on Differential Centrifugation):
-
Homogenization: Mince fresh tissue (e.g., liver) in ice-cold isolation buffer (e.g., containing sucrose (B13894), Tris-HCl, and EDTA). Homogenize using a Dounce or Potter-Elvehjem homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g for 15 minutes) to pellet mitochondria.
-
High-Speed Centrifugation: The supernatant from the mitochondrial spin is then centrifuged at an even higher speed (e.g., 25,000 x g for 20 minutes) to pellet a fraction enriched with peroxisomes.
-
Purification (Optional): For higher purity, the mitochondrial and peroxisomal pellets can be further purified using density gradient centrifugation (e.g., with Percoll or sucrose gradients).
Measurement of Fatty Acid Oxidation Rate
Objective: To quantify the rate of fatty acid oxidation in isolated organelles or cultured cells.
Protocol (Using Radiolabeled Substrates):
-
Substrate Preparation: Prepare a solution containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid or [1-¹⁴C]phytanic acid) complexed with bovine serum albumin (BSA).
-
Incubation: Incubate isolated mitochondria or peroxisomes (or whole cells) with the radiolabeled substrate in an appropriate buffer at 37°C.
-
Stopping the Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
Separation of Products: The metabolic products (radiolabeled CO₂ and acid-soluble metabolites) are separated from the un-metabolized fatty acid. This can be achieved by various methods, including precipitation of the un-metabolized substrate followed by centrifugation.
-
Quantification: The radioactivity in the supernatant (containing the metabolic products) is measured using a scintillation counter. The rate of oxidation is calculated based on the amount of radioactivity converted to soluble products per unit of time and protein concentration.
Enzyme Assays
Carnitine Palmitoyltransferase I (CPT-I) Activity Assay:
-
Principle: Measures the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and [³H]carnitine.
-
Procedure:
-
Incubate isolated mitochondria with a reaction mixture containing palmitoyl-CoA and [³H]carnitine.
-
Stop the reaction and separate the radiolabeled palmitoylcarnitine from the unreacted [³H]carnitine using an ion-exchange column.
-
Quantify the radioactivity of the eluted palmitoylcarnitine.
-
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay:
-
Principle: Measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.
-
Procedure:
-
Incubate a source of PHYH (e.g., peroxisomal fraction or recombinant enzyme) with phytanoyl-CoA, α-ketoglutarate, Fe²⁺, and ascorbate.
-
The product, 2-hydroxyphytanoyl-CoA, can be quantified using methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after derivatization.
-
Signaling and Regulation
The metabolism of both types of fatty acids is tightly regulated by cellular energy status and hormonal signals.
-
Straight-Chain Fatty Acid Metabolism: Insulin promotes fatty acid synthesis and storage while inhibiting β-oxidation. Conversely, glucagon (B607659) and epinephrine (B1671497) stimulate the breakdown of stored fats and increase β-oxidation. The entry of fatty acids into mitochondria via CPT-I is a key regulatory point, being allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.
-
Methyl-Branched Fatty Acid Metabolism: The regulation of α-oxidation is less understood. However, studies have shown that the activity of phytanoyl-CoA hydroxylase can be induced by its substrate, phytanic acid.[3] This suggests a feedback mechanism to handle increased dietary intake of MBFAs.
Conclusion
The metabolism of methyl-branched and straight-chain fatty acids proceeds through distinct yet interconnected pathways. While β-oxidation is the central route for energy extraction from most fatty acids, the specialized α-oxidation pathway is essential for the catabolism of branched-chain variants. Understanding these differences at a quantitative and mechanistic level is paramount for elucidating the pathophysiology of metabolic diseases and for designing novel therapeutic strategies. Further research into the kinetic properties of the enzymes involved in α-oxidation will provide a more complete picture of the comparative metabolism of these two important classes of lipids.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Methyltridecanoyl-CoA
For Immediate Implementation by Laboratory Personnel
The proper disposal of 3-Methyltridecanoyl-CoA, like other acyl-CoA compounds, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a direct, step-by-step protocol for its handling and disposal, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures minimizes risks and ensures that waste is managed in accordance with standard safety practices.
I. Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling this substance must use the following:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.
-
Protective Clothing: A laboratory coat and closed-toe shoes are required. Additional protective clothing should be considered to prevent skin exposure.
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.
-
-
Spill Management: In the event of a spill, absorb the material with an inert substance like sand, silica (B1680970) gel, or vermiculite.[2] The absorbed material must then be treated as hazardous waste and collected in a designated sealed container for disposal.[2]
II. Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound is through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[2]
-
Waste Segregation: It is critical to segregate chemical waste. Do not mix this compound waste with other waste streams, such as biological or radioactive waste, unless explicitly permitted by your institution's EHS office.[1]
-
Containerization:
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]
-
The container must be in good condition and have a secure, leak-proof seal.[2]
-
-
Labeling:
-
Waste Collection:
-
Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials, pending collection.
-
Professional Disposal: Arrange for the collection of the hazardous waste container with your institution's EHS department or a licensed waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[2]
III. Quantitative Data Summary
| Parameter | Test Organism | Result | Exposure Time | Guideline |
| Acute Toxicity | ||||
| LC50 (fish) | Danio rerio (zebra fish) | > 10,000 mg/l | 96 h | Directive 67/548/EEC, Annex V, C.1. |
| EC50 (invertebrates) | Daphnia magna (Water flea) | 3.2 mg/l | 48 h | OECD Test Guideline 202 |
| EC50 (algae) | Desmodesmus subspicatus (green algae) | > 10 mg/l | 96 h | OECD Test Guideline 201 |
| Chronic Toxicity | ||||
| NOEC (invertebrates) | Daphnia magna (Water flea) | 0.0016 mg/l | 21 d | OECD Test Guideline 211 |
| Biodegradability | ||||
| Aerobic | 82.2 % | 28 d | OECD Test Guideline 301B |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyltridecanoyl-CoA
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyltridecanoyl-CoA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-tiered Approach
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risks. The following table outlines the required equipment for various laboratory procedures.
| Procedure | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Prevents skin contact and protects eyes from airborne particles. |
| Solubilizing and Diluting (Liquid Form) | - Nitrile Gloves- Lab Coat- Chemical Splash Goggles | Protects against splashes and aerosols. |
| Experimental Procedures (e.g., cell culture, enzyme assays) | - Nitrile Gloves- Lab Coat- Chemical Splash Goggles or Face Shield | Provides a higher level of protection during active manipulation. |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Nitrile)- Chemical-Resistant Gown or Apron- Chemical Splash Goggles- Respiratory Protection (if spill generates aerosols) | Ensures comprehensive protection during emergency situations. |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Prevents contact with contaminated waste materials. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages of this process.
Caption: Workflow for Handling this compound
Experimental Protocols: Step-by-Step Guidance
Safe Handling and Preparation of Stock Solutions
-
Preparation: Before handling, ensure the work area is clean and decontaminated. Prepare all necessary equipment, including PPE, weighing paper, spatulas, and appropriate solvents.
-
Weighing: In a designated chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. Avoid generating dust.
-
Solubilization: Transfer the weighed powder to a sterile, conical tube. Add the appropriate solvent (e.g., ethanol, DMSO, or a buffered aqueous solution) dropwise while gently vortexing to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or below, protected from light. Clearly label the vial with the compound name, concentration, date, and your initials.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Type | Action |
| Small Spill (Solid) | 1. Wearing appropriate PPE, gently cover the spill with absorbent paper towels.2. Saturate the paper towels with a suitable solvent to dissolve the compound.3. Wipe the area from the outside in, and place the contaminated towels in a sealed bag for hazardous waste disposal.4. Clean the spill area with a laboratory disinfectant. |
| Small Spill (Liquid) | 1. Wearing appropriate PPE, cover the spill with absorbent pads or granules.2. Allow the absorbent material to fully soak up the liquid.3. Collect the contaminated material using a scoop or forceps and place it in a sealed bag for hazardous waste disposal.4. Clean the spill area with a laboratory disinfectant. |
| Large Spill | 1. Evacuate the immediate area and alert your supervisor and institutional safety officer.2. Prevent others from entering the contaminated area.3. Follow your institution's specific procedures for large chemical spills. |
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection
A clear and consistent waste segregation strategy is essential.
Caption: Waste Segregation for this compound
All waste generated from procedures involving this compound must be considered hazardous.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and tubes should be collected in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.
All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Never dispose of this compound or its waste down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
